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  • Product: Norleucine tert-butyl ester hydrochloride
  • CAS: 119483-48-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Norleucine tert-Butyl Ester Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Norleucine tert-butyl ester hydrochloride is a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norleucine tert-butyl ester hydrochloride is a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel therapeutics. As a non-proteinogenic amino acid derivative, it offers unique structural properties that can enhance the metabolic stability and pharmacological profiles of peptide-based drugs. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Norleucine tert-butyl ester hydrochloride, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Non-Natural Amino Acids in Drug Discovery

The incorporation of non-natural amino acids into peptide chains is a powerful strategy in medicinal chemistry.[1] These unique building blocks can impart desirable characteristics to peptide-based therapeutics, such as increased resistance to enzymatic degradation, enhanced receptor affinity and selectivity, and improved pharmacokinetic properties. Norleucine, an isomer of leucine, is one such non-natural amino acid that has garnered significant interest.[2] Its linear alkyl side chain provides a valuable alternative to the branched side chains of leucine and isoleucine, allowing for the systematic exploration of structure-activity relationships. The tert-butyl ester and hydrochloride salt forms of norleucine further enhance its utility in solid-phase peptide synthesis (SPPS) by providing a readily cleavable protecting group for the carboxylic acid and improving solubility and handling characteristics.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of L-Norleucine tert-Butyl Ester and its Hydrochloride Salt

PropertyL-Norleucine tert-butyl esterL-Norleucine tert-butyl ester hydrochlorideReference
Synonyms tert-butyl (S)-2-aminohexanoatetert-butyl (S)-2-aminohexanoate hydrochloride[3]
CAS Number 15911-73-6Not available[3]
Molecular Formula C₁₀H₂₁NO₂C₁₀H₂₂ClNO₂[3]
Molecular Weight 187.28 g/mol 223.74 g/mol [3]
Appearance Colorless liquidWhite to off-white solid (inferred)[3]
Melting Point Not availableData not available
Boiling Point Not availableNot applicable
Solubility Not availableSoluble in water, methanol, and DMF (inferred)
pKa Not availableNot available

Note: The properties for the hydrochloride salt are largely inferred from related compounds such as L-Norvaline tert-butyl ester hydrochloride and general knowledge of amino acid ester hydrochlorides. Experimental determination is recommended for precise values.

Synthesis and Purification

The synthesis of L-Norleucine tert-butyl ester hydrochloride is typically a two-step process starting from L-Norleucine. The first step involves the esterification of the carboxylic acid with a tert-butyl group, followed by the formation of the hydrochloride salt.

Esterification of L-Norleucine

The tert-butylation of the carboxylic acid is a critical step. Direct esterification with tert-butanol is challenging due to steric hindrance. A common and effective method is the reaction of L-Norleucine with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Experimental Protocol: Synthesis of L-Norleucine tert-butyl ester

Materials:

  • L-Norleucine

  • Dichloromethane (DCM)

  • Isobutylene (liquefied)

  • Concentrated Sulfuric Acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask equipped with a magnetic stirrer and a cold finger condenser (-78°C)

  • Pressure-equalizing dropping funnel

Procedure:

  • Suspend L-Norleucine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Slowly add liquefied isobutylene (1.5 - 2.0 eq) to the cooled suspension.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude L-Norleucine tert-butyl ester.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Formation of the Hydrochloride Salt

The hydrochloride salt is prepared by treating the free base (L-Norleucine tert-butyl ester) with hydrochloric acid.

Experimental Protocol: Synthesis of L-Norleucine tert-butyl ester hydrochloride

Materials:

  • L-Norleucine tert-butyl ester

  • Anhydrous diethyl ether or Dichloromethane (DCM)

  • Anhydrous Hydrogen Chloride (gas or a solution in a suitable solvent like dioxane)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • Dissolve the purified L-Norleucine tert-butyl ester in anhydrous diethyl ether or DCM in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a standardized HCl solution in an organic solvent.

  • A white precipitate of L-Norleucine tert-butyl ester hydrochloride should form.

  • Continue stirring at 0°C for 30-60 minutes to ensure complete precipitation.

  • Collect the precipitate by filtration under an inert atmosphere.

  • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to yield pure L-Norleucine tert-butyl ester hydrochloride.

Caption: Synthesis workflow for L-Norleucine tert-butyl ester hydrochloride.

Spectral Characterization

Definitive spectral data for Norleucine tert-butyl ester hydrochloride is not widely published. However, based on the structure and data from analogous compounds, the expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons of the norleucine side chain will appear as multiplets in the aliphatic region, and the alpha-proton will be a triplet or multiplet further downfield. The protons of the ammonium group may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show a signal for the quaternary carbon of the tert-butyl group around 80-85 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The carbonyl carbon will be observed in the range of 170-175 ppm. The carbons of the norleucine side chain will appear in the aliphatic region.

  • FT-IR: The infrared spectrum should exhibit a strong carbonyl stretch for the ester at approximately 1730-1740 cm⁻¹. The N-H stretching of the ammonium salt will be visible as a broad band in the region of 3000-3300 cm⁻¹. C-H stretching and bending vibrations will also be present.

  • Mass Spectrometry: The mass spectrum (ESI+) would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 188.16.

Applications in Peptide Synthesis

The primary application of L-Norleucine tert-butyl ester hydrochloride is as a building block in solid-phase peptide synthesis (SPPS), particularly in Fmoc/tBu-based strategies.

Role as a C-Terminal Protecting Group

The tert-butyl ester serves as a robust protecting group for the C-terminal carboxylic acid. It is stable to the basic conditions used for the removal of the Fmoc protecting group (typically piperidine in DMF) but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[4]

SPPS_Cycle cluster_0 Solid Phase Peptide Synthesis (SPPS) Cycle Start Resin-Bound Amino Acid Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-AA-OH (e.g., HBTU/DIEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Repeat Repeat Cycle Capping->Repeat Repeat->Fmoc_Deprotection Cleavage Final Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage After final cycle Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.

Introduction of Non-Natural Functionality

The incorporation of norleucine introduces a non-natural, unbranched, six-carbon side chain into the peptide sequence. This modification can be used to:

  • Probe Structure-Activity Relationships: By replacing natural amino acids like leucine or methionine, researchers can investigate the importance of side-chain branching and hydrophobicity for biological activity.

  • Enhance Metabolic Stability: The absence of a beta-branched structure can make peptides containing norleucine less susceptible to degradation by certain proteases.

  • Modulate Physicochemical Properties: The linear alkyl side chain can influence the overall hydrophobicity and conformational preferences of the peptide.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5]

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Norleucine tert-butyl ester hydrochloride is a valuable and versatile building block for chemists and drug discovery scientists. Its unique structural features as a non-natural amino acid derivative, combined with the practical advantages of the tert-butyl ester protecting group, make it an important tool for the design and synthesis of novel peptide-based therapeutics with improved pharmacological properties. While some specific physicochemical data for the hydrochloride salt require further experimental determination, the information and protocols provided in this guide offer a solid foundation for its effective and safe use in the laboratory.

References

  • (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride. Sigma-Aldrich. (URL not available)
  • (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride. ChemicalBook. (URL not available)
  • (s)-tert-butyl 2-(((9h-fluoren-9-yl)methoxy)carbonylamino)
  • 5978-22-3|(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride. BLDpharm. (URL not available)
  • Supplementary Information. The Royal Society of Chemistry. (URL not available)
  • Glycine ethyl ester hydrochloride. AK Scientific, Inc. (URL not available)
  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026, February 20). (URL not available)
  • (S)-tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride. PubChem. (URL not available)
  • SAFETY DATA SHEET. Fisher Scientific. (2023, August 25). (URL not available)
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • SAFETY DATA SHEET. TCI Chemicals. (2024, November 22). (URL not available)
  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. (2026, January 30). (URL not available)
  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. (2023, November 10). (URL not available)
  • L-Norleucine tert-butyl ester. Sigma-Aldrich. (URL not available)
  • Peptide Synthesis of Libraries of Non-natural Amino Acids | Request PDF.
  • L-Norleucine tert-butyl ester 95% | CAS: 15911-73-6. AChemBlock. (URL not available)
  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PMC. (2023, November 10). (URL not available)
  • BMRB entry bmse000411 - L-Norleucine (C6H13NO2). (URL not available)
  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals. (URL not available)
  • Safety Data Sheet. Thermo Fisher Scientific. (2023, October 12). (URL not available)
  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed. (2023, November 23). (URL not available)
  • L-Norvaline tert-butyl ester hydrochloride. Chem-Impex. (URL not available)
  • L-Norvaline tert-butyl ester hydrochloride | 119483-47-5. Sigma-Aldrich. (URL not available)
  • 1 NMR spectra and HPLC chrom
  • Amino acid Derivatives/Peptides.
  • D,L-Norleucine, 2TBDMS derivative. The NIST WebBook. (URL not available)
  • DL-Norleucine(616-06-8) 1H NMR spectrum. ChemicalBook. (URL not available)
  • L-Leucine Tert-Butyl Ester Hydrochloride 98%. VWR, part of Avantor. (URL not available)
  • L-Norvaline tert-butyl ester hydrochloride. ChemBK. (2024, April 9). (URL not available)
  • L-Norleucine. The NIST WebBook. National Institute of Standards and Technology. (URL not available)
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. (URL not available)
  • WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • Fmoc / t-Bu Solid Phase Synthesis. Sunresin. (URL not available)
  • L-LEUCINE TERT-BUTYL ESTER HYDROCHLORIDE 21691-53-2 wiki. Guidechem. (URL not available)

Sources

Exploratory

Molecular Architecture and Synthetic Utility of Norleucine tert-Butyl Ester Hydrochloride

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In the highly specialized field of peptide chemistry and peptidomimetic drug design, the selection of orthogonal protecting...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the highly specialized field of peptide chemistry and peptidomimetic drug design, the selection of orthogonal protecting groups and unnatural amino acid derivatives is critical for successful synthesis. Norleucine tert-butyl ester hydrochloride (CAS: 119483-48-6) is a highly versatile, non-proteinogenic amino acid building block. By combining the lipophilic properties of a linear aliphatic side chain with the steric shielding of a tert-butyl ester and the chemical stability of a hydrochloride salt, this compound serves as a cornerstone intermediate in the development of complex therapeutics, most notably in the synthesis of β-amyloid peptide inhibitors for Alzheimer's disease.

This whitepaper provides a comprehensive analysis of its molecular structure, mechanistic advantages, and field-proven synthetic protocols.

Physicochemical Profiling

To ensure accurate stoichiometric calculations during peptide coupling, the foundational physicochemical data of the compound is summarized below.

PropertySpecification
Chemical Name Norleucine tert-butyl ester hydrochloride
IUPAC Name tert-Butyl (2S)-2-aminohexanoate hydrochloride
Synonyms H-L-Nle-OtBu·HCl; L-Norleucine t-butyl ester HCl
CAS Number [1]
Molecular Formula C₁₀H₂₂ClNO₂
Molecular Weight 223.74 g/mol [2]
Monoisotopic Mass 223.1339 Da
Appearance White to off-white crystalline powder
Structural Rationale and Mechanistic Advantages

The architecture of Norleucine tert-butyl ester hydrochloride is not arbitrary; it is a meticulously engineered molecule designed to solve specific challenges in solid-phase and solution-phase peptide synthesis.

The Norleucine Core (Hydrophobic Aliphatic Chain)

Norleucine is an isomer of leucine and isoleucine, featuring a straight four-carbon side chain. Unlike its branched counterparts, the linear nature of norleucine provides unique hydrophobic packing capabilities within peptide secondary structures without introducing severe steric hindrance during coupling steps. This makes it an ideal bioisostere for methionine, as it resists oxidation while maintaining similar spatial requirements.

The tert-Butyl Ester (Orthogonal C-Terminus Protection)

In standard Fmoc-based peptide synthesis, orthogonal protection is mandatory. The tert-butyl (OtBu) ester provides robust protection for the C-terminus.

  • Causality: The extreme steric bulk of the tert-butyl group shields the ester carbonyl from unwanted nucleophilic attacks during complex coupling cycles. Furthermore, it is completely stable to the basic conditions (e.g., 20% piperidine) used for N-terminal Fmoc deprotection, yet highly labile to acidic conditions (e.g., Trifluoroacetic acid, TFA), allowing for clean and selective global deprotection.

The Hydrochloride Salt (N-Terminus Stabilization)
  • Causality: Free amino acid esters are inherently unstable. At room temperature, the unprotonated N-terminal amine of one molecule can act as a nucleophile, attacking the ester carbonyl of another to form cyclic dipeptides (diketopiperazines) or linear oligomers. By converting the amine to its hydrochloride salt, the lone pair on the nitrogen is protonated, rendering it non-nucleophilic. This self-validating stabilization mechanism ensures long-term shelf life and prevents degradation prior to use.

StructuralLogic A Norleucine t-Butyl Ester HCl C10H22ClNO2 | MW: 223.74 B L-Norleucine Core Aliphatic Hydrophobic Chain A->B Structural Backbone C tert-Butyl Ester (OtBu) Orthogonal C-Terminus Protection A->C Acid-Labile Esterification D Hydrochloride Salt N-Terminus Stabilization A->D Anti-Nucleophilic Salification

Caption: Logical breakdown of the structural components and their functional roles in peptide synthesis.

Application in Neurodegenerative Drug Design

Beyond basic peptide synthesis, Norleucine tert-butyl ester hydrochloride plays a highly documented role in the development of therapeutics targeting neurodegenerative disorders.

According to[3] and [4], this compound is a critical intermediate in the synthesis of small-molecule inhibitors designed to block the release and synthesis of the β-amyloid peptide . The β-amyloid peptide (an approximate 39-43 amino acid fragment) is the principal chemical constituent of amyloid plaques characteristic of Alzheimer's Disease (AD).

During the synthesis of these inhibitors, Norleucine tert-butyl ester hydrochloride is coupled with complex acyl groups (e.g., N-(3,5-difluorophenylacetyl)-L-alanine) using standard carbodiimide chemistry. The lipophilic norleucine side chain enhances the blood-brain barrier (BBB) permeability of the resulting peptidomimetics, while the t-butyl ester allows for selective downstream manipulation without disturbing the newly formed amide bonds.

Standardized Synthetic Protocol & Validation

The following protocol details the synthesis of H-L-Nle-OtBu·HCl via acid-catalyzed isobutylene insertion. This methodology is designed as a self-validating system , incorporating in-process checks to ensure high yield and purity.

Step 1: Acid-Catalyzed Esterification (Carbocation Formation)
  • Suspend 1.0 equivalent of L-norleucine in a pressure-rated reaction vessel containing anhydrous dichloromethane (DCM) or dioxane.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 equivalents).

  • Seal the vessel and introduce excess isobutylene gas under pressure (approx. 3-4 atm) at room temperature.

  • Causality & Validation: The strong acid protonates the isobutylene to form a stable tert-butyl carbocation, which is subsequently attacked by the carboxylic acid of norleucine. Check: The reaction mixture will gradually clarify as the insoluble amino acid converts into the highly soluble ester. Complete dissolution indicates the endpoint of the primary reaction.

Step 2: Neutralization and Free Base Extraction
  • Vent the excess isobutylene gas carefully in a fume hood.

  • Pour the reaction mixture into a separatory funnel containing ice-cold saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (EtOAc).

  • Causality & Validation: Neutralization is required to deprotonate the amine, allowing the free base of the ester to partition into the organic layer. Check: Verify the pH of the aqueous layer is >8 using indicator paper. If the pH is too low, the amine remains protonated and will not extract, devastating the yield.

Step 3: Anhydrous Salification
  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Dissolve the resulting crude oil in anhydrous diethyl ether.

  • Slowly add a stoichiometric excess of anhydrous HCl dissolved in dioxane (4M) under continuous stirring at 0°C.

  • Causality & Validation: Anhydrous conditions are critical; the presence of water during acidification will hydrolyze the acid-labile tert-butyl ester back to the starting material. The addition of HCl immediately protonates the amine, precipitating the target compound. Check: A rapid formation of a white crystalline precipitate confirms successful salification.

Step 4: Analytical Validation
  • TLC: Monitor using 50% EtOAc/Hexanes (Rf ≈ 0.41 for similar intermediates)[3].

  • ¹H-NMR (CDCl₃): Confirm the presence of a massive singlet at ~1.45 ppm, integrating to 9 protons, validating the successful incorporation of the tert-butyl group.

SyntheticWorkflow Step1 Step 1: Carbocation Formation Isobutylene + H2SO4 Step2 Step 2: Esterification L-Norleucine Attack Step1->Step2 t-Butyl Cation Step3 Step 3: Neutralization Free Base Extraction Step2->Step3 Crude Ester Step4 Step 4: Salification Anhydrous HCl Addition Step3->Step4 Purified Free Base Product Final Product H-L-Nle-OtBu·HCl Step4->Product Precipitation

Caption: Step-by-step synthetic workflow for Norleucine tert-butyl ester hydrochloride.

References
  • LookChem. "CAS No.119483-48-6, Norleucine tert-butyl ester hydrochloride." LookChem Chemical Database. Available at:[Link]

  • Wu, J., Tung, J. S., Thorsett, E. D., et al. (2001). "Compounds for inhibiting β-amyloid peptide release and/or its synthesis." US Patent 6,207,710 B1. Google Patents.
  • Wu, J., Tung, J. S., Thorsett, E. D., et al. (1998). "Methods and compounds for inhibiting β-amyloid peptide release and/or synthesis." World Intellectual Property Organization Patent WO1998022494A2. Google Patents.

Sources

Foundational

Stability and Handling of Norleucine tert-Butyl Ester Hydrochloride at Room Temperature: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Norleucine tert-butyl ester hydrochloride (H-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Norleucine tert-butyl ester hydrochloride (H-Nle-OtBu·HCl) is a critical, non-proteogenic amino acid building block widely utilized in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics, including neurokinin-1 (NK1) receptor ligands and β-amyloid inhibitors[1][2]. While tert-butyl esters are celebrated for their orthogonal stability against nucleophilic attack and basic conditions during peptide elongation[3], their stability at room temperature is highly conditional.

As a Senior Application Scientist, I frequently observe that the primary vector for degradation at room temperature is not thermal instability, but rather moisture-induced, acid-catalyzed hydrolysis . This guide systematically deconstructs the chemical causality behind the stability profile of H-Nle-OtBu·HCl, provides empirical handling limits, and establishes self-validating protocols for laboratory workflows.

Chemical Causality: The Dual Nature of the Hydrochloride Salt

To understand the room temperature stability of H-Nle-OtBu·HCl, one must analyze the thermodynamic and kinetic roles of its two protective modifications: the tert-butyl ester and the hydrochloride salt.

The Role of the Hydrochloride Salt

In its free-base form, the α-amine of an amino acid ester is a potent nucleophile. If left unprotonated, the molecules will undergo rapid intermolecular aminolysis at room temperature, leading to the formation of diketopiperazines (cyclic dipeptides) and the irreversible loss of the monomer. The introduction of hydrochloric acid protonates the α-amine ( −NH3+​ ), completely neutralizing its nucleophilicity. This salt formation is the primary reason the compound is kinetically stable and can be stored as a solid powder[4].

The Vulnerability of the tert-Butyl Ester

The tert-butyl group provides immense steric hindrance, protecting the C-terminus from unwanted reactions during SPPS. It is exceptionally stable in neutral and basic environments (pH 7–9)[5]. However, it is highly labile to acidic conditions. The degradation mechanism proceeds via the protonation of the ester oxygen, followed by the thermodynamically driven release of a stable tert-butyl carbocation, which rapidly eliminates a proton to form isobutylene gas[6].

The Room Temperature Paradox

At room temperature (20°C–25°C), H-Nle-OtBu·HCl is thermally stable. However, the hydrochloride salt renders the powder hygroscopic . If the compound is exposed to ambient humidity, it absorbs atmospheric moisture. The trapped water dissociates the HCl, creating a locally acidic microenvironment within the crystal lattice. This localized drop in pH acts as a catalyst, initiating the auto-hydrolysis of the tert-butyl ester back into free norleucine and isobutylene[5].

degradation A Norleucine t-Butyl Ester HCl (Stable at RT, Dry) B Moisture Absorption (Hygroscopic HCl Salt) A->B Exposure to ambient humidity C Acidic Microenvironment (Localized pH < 7) B->C Dissociation of HCl in absorbed H2O D Acid-Catalyzed Cleavage (Thermodynamic Sink) C->D Protonation of ester oxygen E Free Norleucine + Isobutylene (Degradation Products) D->E Release of t-butyl cation

Caption: Mechanistic pathway of moisture-induced, acid-catalyzed degradation at room temperature.

Quantitative Stability Profile

To guide laboratory storage and usage, the following table summarizes the expected stability of H-Nle-OtBu·HCl under various environmental conditions. Data is extrapolated from standard ICH Q1A(R2) forced degradation parameters for hygroscopic amino acid ester salts.

Storage ConditionTemperatureHumidityExpected Shelf Life (Purity >98%)Primary Degradant
Optimal Long-Term -20°CDesiccated> 24 MonthsNone
Standard Storage 4°CDesiccated12 - 18 MonthsFree Norleucine
Glovebox (Inert) 25°C (RT)< 5% RH3 - 6 MonthsFree Norleucine
Benchtop (Sealed) 25°C (RT)Ambient2 - 4 WeeksFree Norleucine
Benchtop (Open) 25°C (RT)> 60% RH< 48 HoursFree Norleucine / Isobutylene

Key Takeaway: The compound is perfectly stable at room temperature for daily operations, provided it is protected from atmospheric moisture.

Experimental Methodologies

To ensure scientific integrity, any laboratory utilizing H-Nle-OtBu·HCl must employ strict handling protocols and self-validating analytical workflows.

Protocol: Safe Room Temperature Workup and Extraction

During liquid-liquid extraction following a coupling reaction, the tert-butyl ester is highly susceptible to hydrolysis if washed with acidic aqueous solutions[5].

Step-by-Step Methodology:

  • Cooling: Ensure the reaction mixture is cooled to exactly room temperature (20°C–25°C). Elevated temperatures exponentially increase the rate of acid-catalyzed ester cleavage.

  • Quenching: Quench any unreacted coupling reagents by slowly adding a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ). Causality: NaHCO3​ buffers the aqueous phase to pH ~8, a regime where the tert-butyl ester is exceptionally stable[5].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer (e.g., Ethyl Acetate or Dichloromethane).

  • Washing: Wash the organic layer strictly with pH 7 deionized water or brine. Never use dilute HCl or Citric Acid washes , as this will immediately initiate hydrolysis of the tert-butyl protecting group[5].

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Avoid acidic drying agents.

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30°C.

Protocol: Self-Validating Stability Assessment (RP-HPLC-MS)

To verify the integrity of an older batch of H-Nle-OtBu·HCl stored at room temperature, utilize the following analytical workflow.

Step-by-Step Methodology:

  • Sample Preparation: In a nitrogen-purged glovebag, weigh 5.0 mg of the H-Nle-OtBu·HCl sample.

  • Dissolution: Dissolve the sample in 1.0 mL of anhydrous Acetonitrile/Water (50:50 v/v) containing 0.01% Formic Acid . Causality: 0.1% TFA is traditionally used in LC-MS, but TFA is a strong enough acid to induce on-column cleavage of the tert-butyl ester[3]. 0.01% Formic acid provides sufficient ionization without degrading the analyte.

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor UV absorbance at 210 nm (due to the lack of a strong chromophore, MS is primary).

  • Mass Spectrometry: Operate in positive ESI mode. Look for the intact parent mass [M+H]+=188.16 m/z (Free base mass).

  • Degradant Identification: Scan for the primary degradant, free Norleucine, at [M+H]+=132.10 m/z . The ratio of the Area Under the Curve (AUC) between m/z 188 and m/z 132 dictates the degradation percentage.

workflow S1 Sample Prep (Anhydrous Solvent) S2 Weak Acid Buffer (0.01% Formic Acid) S1->S2 Prevent on-column cleavage S3 RP-HPLC (C18 Column) S2->S3 Isocratic/Gradient elution S4 ESI-MS Analysis (m/z 188 vs 132) S3->S4 Purity Quantification

Caption: Self-validating analytical workflow for assessing room temperature stability without inducing false degradation.

Conclusion and Best Practices

Norleucine tert-butyl ester hydrochloride is fundamentally stable at room temperature from a purely thermal standpoint. The observed "instability" in laboratory settings is almost exclusively an artifact of poor moisture control.

Core Directives for the Application Scientist:

  • Transit and Bench Use: The compound can safely remain on the benchtop at room temperature for several days during active synthesis campaigns, provided the container is tightly resealed immediately after use and purged with Argon or Nitrogen.

  • Long-Term Storage: Always store the bulk reagent at 4°C or -20°C in a tightly sealed container placed inside a secondary desiccator[2].

  • Equilibration: Before opening a cold container, it must be allowed to equilibrate to room temperature for at least 60 minutes. Opening a cold vial exposes it to ambient air, causing immediate condensation of water onto the hygroscopic salt, which will initiate the acid-catalyzed degradation cascade.

References

  • Google Patents (US6207710B1)
  • Scanning Thermal Lithography of Tailored tert-Butyl Ester Protected Carboxylic Acid Functionalized (Meth)acrylate Polymer Platforms ACS Applied Materials & Interfaces URL:[Link]

Sources

Exploratory

Engineering Unnatural Peptides: The Strategic Role of Norleucine tert-Butyl Ester Hydrochloride

Executive Summary The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug discovery, enabling researchers to bypass the inherent limitations of natural peptides, such as proteolytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug discovery, enabling researchers to bypass the inherent limitations of natural peptides, such as proteolytic instability, rapid renal clearance, and oxidative degradation. Among these ncAAs, Norleucine (Nle) —a straight-chain aliphatic isomer of leucine—has emerged as a highly versatile pharmacophore.

When utilized in peptide synthesis, Norleucine is frequently deployed in its C-terminal protected form: Norleucine tert-butyl ester hydrochloride (H-Nle-OtBu·HCl) . This specific chemical format provides orthogonal protection, enhanced solubility, and precise control over sequence elongation. This technical guide explores the mechanistic rationale for incorporating Norleucine into peptide backbones and provides a validated, self-correcting methodology for utilizing its tert-butyl ester hydrochloride derivative in complex synthesis workflows.

The Mechanistic Superiority of Norleucine in Drug Design

The strategic substitution of canonical amino acids with Norleucine serves two primary mechanistic functions in rational drug design: oxidative stabilization and epigenetic enzyme inhibition.

Isosteric Replacement for Oxidative Stability

Methionine (Met) is notoriously susceptible to oxidation, rapidly converting to methionine sulfoxide or sulfone in vivo, which often destroys the peptide's bioactive conformation. Norleucine serves as a perfect isosteric replacement for Methionine. Because it features a purely aliphatic side chain (-CH₂-CH₂-CH₂-CH₃) rather than a thioether, Norleucine is entirely resistant to oxidation[1]. This substitution has been heavily leveraged in neurodegenerative research, specifically in modifying amyloid-β peptides to reduce their neurotoxic effects and study Alzheimer's disease pathology[1].

Catalytic Blockade of Epigenetic Enzymes

In the realm of oncology and epigenetics, Norleucine is used to design potent peptide-based inhibitors for histone methyltransferases (HMTs), such as WHSC1 and SETD8[2]. HMTs natively recognize the long alkyl chain of Lysine and transfer a methyl group to its terminal primary amine.

By substituting Lysine with Norleucine, the peptide retains the hydrophobic alkyl chain required to bind tightly to the enzyme's active site (exo-site binding). However, because Norleucine lacks the terminal primary amine, it cannot accept a methyl group. This transforms a native substrate into a sub-micromolar catalytic inhibitor, effectively blocking the enzyme's turnover cycle[3].

Mechanistic pathway of methyltransferase inhibition via Lysine-to-Norleucine substitution.

Chemical Rationale for the tert-Butyl Ester Hydrochloride Format

While free Norleucine is useful for biological assays, chemical synthesis requires highly protected building blocks. H-Nle-OtBu·HCl is engineered specifically for solution-phase synthesis and complex solid-phase peptide synthesis (SPPS) modifications.

  • Steric Hindrance and Carboxyl Protection: The tert-butyl (tBu) ester is highly sterically hindered. This bulky group effectively shields the C-terminal carboxylate from unwanted nucleophilic attacks or self-polymerization during peptide chain elongation[4].

  • Orthogonal Cleavage Kinetics: The tBu ester is completely stable under the basic conditions used to remove Fmoc groups (e.g., 20% Piperidine) and resistant to catalytic hydrogenation (used for Cbz removal). It is exclusively cleaved by strong acids like Trifluoroacetic acid (TFA), allowing for orthogonal deprotection strategies[5].

  • Hydrochloride Salt Stability: Free amines of esterified amino acids are prone to degradation and diketopiperazine formation. Formulating the building block as a hydrochloride salt (·HCl) protonates the amine, drastically extending shelf-life and enhancing solubility in polar aprotic solvents (like DMF or NMP) upon neutralization[6].

  • Pharmaceutical Validation: H-Nle-OtBu·HCl has been explicitly utilized as a critical starting material in the synthesis of patented compounds designed to inhibit β-amyloid peptide release and synthesis, showcasing its direct utility in commercial drug development[7].

Quantitative Structural and Chemical Data

Table 1: Structural and Functional Comparison of Norleucine vs. Canonical Amino Acids

Amino AcidSide Chain StructureOxidation SusceptibilityTerminal Primary AminePrimary Application in Peptide Design
Methionine (Met) Thioether (-CH₂-CH₂-S-CH₃)HighNoNative sequence / Substrate
Lysine (Lys) Aminobutyl (-CH₂-CH₂-CH₂-CH₂-NH₂)LowYesNative substrate for methylation
Norleucine (Nle) Aliphatic (-CH₂-CH₂-CH₂-CH₃)NoneNoMet-isostere / Lys-inhibitor

Table 2: C-Terminal Protecting Group Profiles in Peptide Synthesis

Protecting GroupChemical StructureCleavage ConditionOrthogonality ProfileSteric Stability
tert-Butyl (-OtBu) -O-C(CH₃)₃Strong Acid (TFA)Stable to Base (Fmoc) & HydrogenationHigh
Methyl (-OMe) -O-CH₃Base (Saponification)Stable to Acid (Boc)Moderate
Benzyl (-OBzl) -O-CH₂-C₆H₅Hydrogenolysis (H₂/Pd)Stable to Mild Acid and BaseHigh

Experimental Methodology: Solution-Phase Coupling of H-Nle-OtBu·HCl

To ensure high-yield amide bond formation without racemization, the coupling of H-Nle-OtBu·HCl requires precise stoichiometric control and in-line validation. The following protocol outlines a self-validating system for coupling an Fmoc-protected amino acid to H-Nle-OtBu·HCl.

Step-by-Step Protocol

Step 1: Amine Liberation (Neutralization)

  • Action: Dissolve 1.0 equivalent of H-Nle-OtBu·HCl in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The HCl salt must be neutralized to liberate the free primary amine of Norleucine, which acts as the nucleophile in the subsequent coupling step.

  • Self-Validation Checkpoint: Spot the solution on wet pH paper. The pH must register >8.0. If the pH is neutral or acidic, the amine remains protonated and the coupling will fail.

Step 2: Carboxyl Pre-Activation

  • Action: In a separate vial, dissolve 1.1 equivalents of the incoming Fmoc-Amino Acid-OH, 1.2 equivalents of EDC·HCl, and 1.2 equivalents of HOBt in DMF. Stir at 0 °C for 15 minutes.

  • Causality: EDC activates the carboxyl group, while HOBt forms a highly reactive, yet stable, active ester intermediate. This prevents the formation of oxazolone intermediates, thereby suppressing chiral racemization[5].

Step 3: Amide Bond Formation

  • Action: Combine the activated Fmoc-AA-OBt solution with the neutralized H-Nle-OtBu solution. Stir at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using 50% EtOAc/Hexanes. The disappearance of the ninhydrin-positive free amine spot (H-Nle-OtBu) and the emergence of a UV-active product spot confirms successful coupling[7]. Confirm mass via LC-MS ([M+H]⁺).

Step 4: Acidic Deprotection of the C-Terminus

  • Action: To remove the tert-butyl ester and yield the free acid, treat the purified intermediate with a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 2 hours at room temperature.

  • Causality: TFA protonates and cleaves the ester, generating a highly reactive tert-butyl carbocation. TIS acts as a scavenger to permanently quench this carbocation, preventing it from re-alkylating the peptide backbone[5].

  • Self-Validation Checkpoint: Perform LC-MS analysis. A precise mass shift of -56 Da (loss of isobutylene) from the parent mass validates the complete removal of the tert-butyl protecting group.

Workflow for solution-phase peptide coupling using H-Nle-OtBu·HCl and subsequent deprotection.

References

  • Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog, lifetein.com,[Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications, acs.org,[Link]

  • Identification of a peptide inhibitor for the histone methyltransferase WHSC1 - PMC, nih.gov,[Link]

  • Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC - NIH, nih.gov,[Link]

  • US6207710B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis - Google P

Sources

Foundational

Norleucine tert-Butyl Ester Hydrochloride: Mechanistic Pathways and Esterification Protocols

Executive Summary In the landscape of modern peptide synthesis and drug development, the strategic selection of unnatural amino acids and orthogonal protecting groups is paramount. Norleucine (Nle) , an aliphatic straigh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern peptide synthesis and drug development, the strategic selection of unnatural amino acids and orthogonal protecting groups is paramount. Norleucine (Nle) , an aliphatic straight-chain amino acid ( α -aminocaproic acid), is frequently utilized as an isosteric replacement for Methionine. Unlike Methionine, Norleucine lacks a thioether moiety, rendering the resulting peptide entirely resistant to oxidative degradation (e.g., sulfoxide or sulfone formation) during synthesis, storage, or in vivo circulation[1].

To effectively incorporate Norleucine into complex peptide sequences, its C-terminus must be transiently masked. The tert-butyl (tBu) ester is the gold standard for this purpose. It provides immense steric shielding against unwanted nucleophilic attacks and offers perfect orthogonality to standard N-terminal protecting groups like Fmoc or Carboxybenzyl (Cbz/Z)[2]. While base-labile esters (methyl/ethyl) risk α -carbon racemization during saponification, the tBu ester is cleanly and rapidly cleaved via acidolysis (e.g., using Trifluoroacetic acid)[2].

This whitepaper dissects the chemical mechanisms, causal experimental design, and self-validating protocols required to synthesize Norleucine tert-butyl ester hydrochloride .

Causality in Experimental Design: The "Why" Behind the Chemistry

Synthesizing the tert-butyl ester of an amino acid is notoriously difficult via standard Fischer esterification. The extreme steric hindrance of the tert-butyl alcohol, combined with its tendency to dehydrate into isobutylene under strongly acidic reflux conditions, makes direct condensation highly inefficient.

Furthermore, free amino acids exist as zwitterions. This ionic nature renders them highly insoluble in the organic solvents required for esterification and severely dampens the nucleophilicity of the carboxylate. To engineer a successful reaction, researchers must manipulate the substrate and the reagents based on the following causal principles:

  • N-Terminal Masking (The Cbz Strategy): Before esterification, the primary amine of Norleucine is protected with a Cbz group to form Z-Norleucine-OH. This breaks the zwitterionic network, solubilizes the molecule in solvents like chloroform or dichloromethane, and frees the carboxylic acid to act as a nucleophile[1].

  • Electrophile Generation: Instead of using tert-butanol, the reaction relies on generating a highly reactive tert-butyl carbocation in situ. This is achieved either by protonating isobutylene gas or by utilizing specialized reagents like O-tert-butyl isoureas[1][3].

  • Orthogonal Deprotection: Once the tBu ester is formed, the Cbz group must be removed without cleaving the newly formed ester. Catalytic hydrogenolysis (Pd/C and H2​ gas) is chosen because it selectively cleaves the benzyl-carbamate bond under neutral conditions, leaving the acid-labile tBu ester completely intact[1][2]. Subsequent treatment with HCl yields the stable hydrochloride salt.

Core Mechanisms of tert-Butyl Esterification

There are three primary mechanistic pathways utilized in the industry to achieve tert-butyl esterification of amino acids.

Pathway A: Acid-Catalyzed Isobutylene Alkylation

This is the classic, atom-economical industrial method. The reaction utilizes isobutylene gas and a strong acid catalyst (typically concentrated H2​SO4​ ). The acid protonates the alkene to form a stable tertiary carbocation. The carboxylic acid of Z-Norleucine then acts as a nucleophile, attacking the carbocation to form the ester[2][3].

Mechanism Isobutylene Isobutylene (Alkene) Carbocation tert-Butyl Cation (Electrophile) Isobutylene->Carbocation Protonation Acid Acid Catalyst (H+) Acid->Carbocation Intermediate Protonated Ester Intermediate Carbocation->Intermediate Nucleophilic Attack Nle Cbz-Norleucine-OH (Nucleophile) Nle->Intermediate Product Cbz-Norleucine-OtBu Intermediate->Product Deprotonation

Mechanistic pathway of acid-catalyzed isobutylene addition to Cbz-Norleucine.

Pathway B: Isourea-Mediated Alkylation

For laboratory-scale synthesis where pressurized gas reactors are unavailable, N,N'-diisopropyl-O-tert-butylisourea is employed. The carboxylic acid protonates the basic nitrogen of the isourea, converting it into an excellent leaving group (N,N'-diisopropylurea). The carboxylate then attacks the tert-butyl group in a tight ion-pair mechanism, yielding the ester under mild reflux conditions[1].

Pathway C: Transesterification via tert-Butyl Acetate

An emerging green methodology utilizes tert-butyl acetate as both solvent and reagent, catalyzed by bis(trifluoromethanesulfonyl)imide ( Tf2​NH ). This method allows for the direct esterification of free amino acids without prior N-protection, significantly streamlining the workflow[4].

Quantitative Data: Methodological Comparison

The selection of the esterification pathway depends heavily on the scale of synthesis and available infrastructure.

Table 1: Comparative Analysis of tert-Butyl Esterification Strategies

ParameterAcid-Catalyzed IsobutyleneIsourea AlkylationTransesterification
Reagents Isobutylene, conc. H2​SO4​ O-t-Bu-N,N'-diisopropylisoureat-Butyl acetate, Tf2​NH
Mechanism Carbocation / Nucleophilic Attack SN​1 -like tight ion-pairAcid-catalyzed acyl substitution
Conditions -78°C to RT, Pressure Vessel[3] CHCl3​ , Reflux 17-24h[1]RT, Open Flask[4]
Scalability High (Industrial standard)Moderate (Lab scale)High (Emerging green method)
Byproducts None (Atom economical)N,N'-diisopropylureaAcetic acid

Self-Validating Experimental Protocols

The following protocols detail the synthesis of Norleucine tert-butyl ester hydrochloride, ensuring built-in validation steps for quality control.

Protocol 1: Isourea-Mediated Synthesis (Validated Lab-Scale Workflow)

This methodology is adapted from validated pharmaceutical synthesis workflows, specifically optimized for Z-Norleucine-OH[1].

Phase 1: Esterification

  • Initiation: Dissolve 1.0 equivalent of Z-Norleucine-OH in anhydrous chloroform ( CHCl3​ ).

  • Reagent Addition: Add 1.5 equivalents of N,N'-diisopropyl-O-tert-butylisourea to the solution.

  • Thermal Activation: Heat the reaction mixture to reflux for 17 hours. Validation Check: The formation of a white precipitate (N,N'-diisopropylurea) visually confirms the reaction is proceeding[1].

  • Optimization: Add an additional 1.5 equivalents of the isourea reagent and continue refluxing for another 7 hours to drive the reaction to completion[1].

  • Workup: Cool the mixture to room temperature. Filter the suspension through a bed of Celite 545 to remove the urea byproduct.

  • Purification: Concentrate the filtrate, dissolve the residue in hexanes, and filter again. Wash the organic layer sequentially with saturated aqueous NaHCO3​ , water, and brine. Dry over MgSO4​ and concentrate under reduced pressure to yield Z-Norleucine-OtBu as a clear oil[1]. Validation Check: Monitor via TLC (Target Rf​≈0.41 in 50% EtOAc/hexanes)[1].

Phase 2: Deprotection and Salt Formation

  • Hydrogenolysis: Dissolve the Z-Norleucine-OtBu in absolute ethanol within a hydrogenation flask. Add a catalytic amount of 10% Palladium on Carbon (Pd/C)[1].

  • Cleavage: Pressurize the vessel with H2​ gas to 20 psi on a Parr shaker and agitate for 30 minutes[1]. Validation Check: A drop in hydrogen pressure indicates active consumption and successful Cbz cleavage.

  • Filtration: Filter the mixture through a pad of Celite 545 to safely remove the pyrophoric Pd/C catalyst[1].

  • Salt Formation: To the filtrate, add a stoichiometric amount of ethanolic HCl (or HCl in dioxane) to protonate the free amine. Strip the solvent on a rotary evaporator to yield the final product: Norleucine tert-butyl ester hydrochloride [1].

Workflow Step1 Step 1: Esterification Cbz-Nle-OH + Isourea Reflux in CHCl3, 17h Int1 Intermediate Cbz-Norleucine-OtBu Step1->Int1 Filtration & Evaporation Step2 Step 2: Deprotection 10% Pd/C, H2 (20 psi) EtOH, 30 min Int1->Step2 Hydrogenolysis Int2 Free Base Norleucine-OtBu Step2->Int2 Filter Catalyst Step3 Step 3: Salt Formation HCl in Dioxane/EtOH Int2->Step3 Acidification Product Final Product Norleucine-OtBu HCl Step3->Product Crystallization

Step-by-step workflow for synthesizing Norleucine tert-butyl ester hydrochloride.

Protocol 2: Acid-Catalyzed Isobutylene Method (Industrial Scale)
  • Preparation: In a heavy-walled pressure flask, suspend Z-Norleucine-OH in anhydrous dichloromethane ( CH2​Cl2​ ) and cool to -78°C using a dry-ice/acetone bath[3].

  • Condensation: Flow isobutylene gas through a dry-ice condenser and drop the liquid condensate directly into the pressure flask[3].

  • Catalysis: Add a catalytic amount (1-2 mL) of concentrated sulfuric acid ( H2​SO4​ )[3].

  • Reaction: Seal the pressure flask tightly and allow it to slowly warm to ambient temperature. Stir vigorously for 24 hours. Safety Note: The internal pressure will rise significantly; proper blast shielding is mandatory.

  • Quenching: Cool the flask back to -78°C before carefully opening. Pour the mixture into an ice-cold solution of saturated NaHCO3​ to neutralize the acid catalyst.

  • Isolation: Extract with CH2​Cl2​ , wash with brine, dry over MgSO4​ , and evaporate. Proceed to Phase 2 (Hydrogenolysis) as described in Protocol 1 to isolate the hydrochloride salt.

References

  • Preparation of N-(BOC)
  • ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether Source: ResearchGate URL
  • Source: eScholarship (University of California)
  • US Patent 6,211,235 B1 - Compounds for inhibiting β -amyloid peptide release and/or its synthesis Source: Google Patents / Googleapis URL

Sources

Exploratory

Pharmacokinetics of peptides containing Norleucine tert-butyl ester hydrochloride

Engineering Peptide Pharmacokinetics: The Mechanistic Impact of Norleucine and tert-Butyl Ester Modifications Executive Summary Peptide therapeutics frequently suffer from suboptimal pharmacokinetic (PK) profiles, charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Peptide Pharmacokinetics: The Mechanistic Impact of Norleucine and tert-Butyl Ester Modifications

Executive Summary

Peptide therapeutics frequently suffer from suboptimal pharmacokinetic (PK) profiles, characterized by rapid proteolytic cleavage, oxidative degradation, and poor membrane permeability. This technical guide details the strategic incorporation of Norleucine tert-butyl ester hydrochloride (H-Nle-OtBu·HCl) as a dual-function modification to overcome these barriers. By replacing oxidation-prone methionine with norleucine (Nle) and utilizing the tert-butyl (OtBu) ester as a sterically hindered prodrug moiety, application scientists can significantly enhance metabolic stability, prolong half-life, and improve tissue penetration.

Introduction: The Rationale for Nle and OtBu Modifications

Translating in vitro peptide potency into in vivo efficacy requires overcoming aggressive physiological clearance mechanisms. Native peptides are inherently unstable; specifically, methionine (Met) residues are highly susceptible to oxidation by reactive oxygen species (ROS), leading to a rapid loss of target affinity 1[1]. Furthermore, free C-terminal carboxylates restrict passive membrane diffusion and are targets for rapid systemic clearance.

To engineer robust, self-validating peptide systems, we utilize modified building blocks like Norleucine tert-butyl ester hydrochloride.

  • Norleucine (Nle): An aliphatic isostere of methionine. Substituting Met with Nle prevents oxidation-related instability while maintaining the peptide's secondary structure and hydrophobic interactions 2[2].

  • tert-Butyl Ester (OtBu): Traditionally utilized as a solid-phase peptide synthesis (SPPS) protecting group, the OtBu moiety is increasingly retained in the final therapeutic as a prodrug strategy. Its bulky, branched structure provides steric hindrance against rapid enzymatic hydrolysis, while its lipophilicity enhances cellular permeability 3[3].

Mechanistic Pharmacokinetics (ADME)

Absorption and Permeability

The incorporation of an OtBu ester drastically alters the lipophilicity (LogP) of the peptide. By masking the polar carboxylate group, the peptide partitions more favorably into lipid bilayers. Studies on transdermal and cellular delivery demonstrate that tert-butyl esters exhibit superior flux and cell penetration compared to native forms or simple methyl esters 4[4]. Furthermore, the deep insertion of the Nle aliphatic chain into the membrane core synergizes with the OtBu group to facilitate passive transport 5[5].

Metabolism and Clearance (Stability)

The core advantage of this dual modification lies in its metabolic resistance:

  • Oxidative Stability: Peptides containing Met are rapidly oxidized in serum. Nle substitution abolishes this degradation pathway, preserving the active pharmacophore 6[6]. For instance, GLP-2 analogues incorporating Nle demonstrate significantly lower systemic clearance and prolonged half-lives 7[7].

  • Enzymatic Hydrolysis: In the gastrointestinal (GI) tract and plasma, carboxylesterases (e.g., CES1) rapidly cleave linear esters. The OtBu ester, however, is highly resistant to GI hydrolysis due to the steric bulk of the three methyl groups shielding the carbonyl carbon 3[3]. This results in a controlled, sustained release of the active peptide rather than rapid degradation8[8].

G Native Native Peptide (Met + COOH) Oxidation Rapid Oxidation (ROS/Enzymes) Native->Oxidation Hydrolysis Rapid Cleavage (Carboxylesterases) Native->Hydrolysis Modified Modified Peptide (Nle + OtBu ester) StableNle Oxidation Resistant (Nle Isostere) Modified->StableNle SlowHydrolysis Sustained Cleavage (Steric Hindrance) Modified->SlowHydrolysis Degraded Inactive Metabolites (High Clearance) Oxidation->Degraded Active Active Therapeutic (Prolonged Half-Life) StableNle->Active Hydrolysis->Degraded SlowHydrolysis->Active

Figure 1: Metabolic pathway comparing native peptide degradation versus Nle-OtBu stability.

Experimental Methodologies: Evaluating PK and Stability

To validate the PK improvements of Nle-OtBu modified peptides, rigorous in vitro and in vivo protocols must be established. The following methodologies are designed to isolate the causality of the modifications, ensuring a self-validating analytical system.

Protocol 1: In Vitro Plasma and GI Homogenate Stability Assay

Objective: To quantify the resistance of the OtBu ester to carboxylesterase cleavage and the stability of Nle against oxidation.

  • Matrix Preparation: Thaw human/murine plasma and prepare intestinal homogenates (GIh) in PBS (pH 7.4) at 4°C. Causality: GIh contains high concentrations of CES1, providing a rigorous test for esterase resistance.

  • Spiking: Pre-incubate the matrix at 37°C for 5 minutes. Spike the modified peptide (alongside a native Met/COOH control) into the matrix to a final concentration of 10 µM.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard. Causality: Cold solvent instantly denatures esterases, ensuring the measured concentration reflects the exact time point. The internal standard corrects for extraction recovery variances.

  • Protein Precipitation: Vortex the quenched samples for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS to quantify the disappearance of the parent prodrug and the appearance of the hydrolyzed active peptide 3[3].

Protocol 2: In Vivo Pharmacokinetic Profiling

Objective: To determine systemic exposure (AUC), half-life (t1/2), and clearance (CL) in rodent models.

  • Dosing: Administer the peptide intravenously (IV) or subcutaneously (SC) to Sprague-Dawley rats at 2 mg/kg.

  • Sampling: Collect blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge blood at 3,000 x g for 10 minutes to separate plasma. Store at -80°C until analysis.

  • Extraction: Perform solid-phase extraction (SPE) optimized for the highly lipophilic OtBu prodrug to minimize matrix effects.

  • Quantification: Use a validated LC-MS/MS method (MRM mode) to measure both the intact Nle-OtBu peptide and the active Nle-COOH metabolite. Calculate PK parameters using non-compartmental analysis (NCA). Causality: NCA provides an unbiased estimate of AUC and clearance without assuming a specific kinetic model, which is crucial for novel prodrugs exhibiting complex depot-release profiles.

G Admin 1. Administration (IV/PO/SC) Sampling 2. Blood/Tissue Sampling Admin->Sampling Prep 3. Protein Precipitation & Extraction Sampling->Prep LCMS 4. LC-MS/MS Quantification Prep->LCMS Analysis 5. PK Parameter Calculation LCMS->Analysis

Figure 2: Experimental LC-MS/MS workflow for evaluating peptide pharmacokinetics.

Quantitative Data Summary

The table below synthesizes the expected pharmacokinetic shifts when transitioning from a native peptide to a Nle/OtBu modified construct, based on aggregated structural analog studies[3][7][8].

ParameterNative Peptide (Met/COOH)Modified Peptide (Nle/OtBu)Mechanistic Causality
Plasma Half-life (t1/2) < 15 mins> 120 minsOtBu steric hindrance prevents rapid carboxylesterase cleavage.
GI Homogenate Stability < 10% remaining at 1h> 85% remaining at 1hResistance to CES1 enzyme degradation in the gut.
Oxidation Resistance Poor (Rapid Met oxidation)ExcellentNle lacks the reactive sulfur atom, preventing ROS degradation.
Systemic Clearance > 15.0 mL/min/kg< 2.0 mL/min/kgCombined evasion of oxidative and hydrolytic clearance pathways.
Membrane Permeability Low (Polar carboxylate)HighMasking of the carboxylate charge increases lipophilicity (LogP).

Conclusion

The strategic use of Norleucine tert-butyl ester hydrochloride as a peptide modification fundamentally rewrites the pharmacokinetic fate of the molecule. By eliminating the oxidative liability of methionine and utilizing the steric hindrance of the tert-butyl group, developers can achieve sustained systemic exposure, enhanced membrane permeability, and targeted delivery. This rational engineering approach bridges the gap between in vitro peptide discovery and viable clinical therapeutics.

References

  • Rais, R., et al. "Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery". Journal of Medicinal Chemistry.[Link][3]

  • Qvit, N., et al. "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications". Chemical Reviews.[Link][6]

  • Pettersson, M., et al. "Synthesis and Pharmacological Characterization of Novel Glucagon-like Peptide-2 (GLP-2) Analogues with Low Systemic Clearance". PubMed (NIH).[Link][7]

  • Mehellou, Y., et al. "The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective". PMC (NIH).[Link][8]

  • Radchenko, D. S., et al. "Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?". PubMed (NIH).[Link][5]

  • N'Da, D. D., et al. "Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs". MDPI.[Link][4]

Sources

Foundational

An In-depth Technical Guide to the Thermal Degradation Profile of Norleucine tert-butyl ester hydrochloride

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for understanding and evaluating the thermal degradation profile of Norleucine tert-butyl ester hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal degradation profile of Norleucine tert-butyl ester hydrochloride. Intended for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings of the thermal decomposition of amino acid esters, details robust analytical methodologies for characterization, and presents a validated experimental protocol. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes established principles of thermal analysis and knowledge of analogous compounds to propose a likely degradation pathway and offer critical insights for its handling, storage, and formulation. By following the methodologies described herein, researchers can generate high-quality, reliable data to ensure the stability and quality of drug substances and products.

Section 1: Introduction to Norleucine tert-butyl ester hydrochloride

1.1. Chemical Properties and Structure

Norleucine tert-butyl ester hydrochloride is the hydrochloride salt of the tert-butyl ester of norleucine, a non-proteinogenic amino acid. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, enhancing its solubility in organic solvents and its utility in various synthetic applications, particularly in peptide synthesis.[1] The hydrochloride salt form improves the compound's stability and handling characteristics as a crystalline solid.[2]

  • Molecular Formula: C9H19NO2·HCl[1]

  • Molecular Weight: 209.71 g/mol [2]

  • Appearance: White powder[3]

  • Melting Point: Approximately 145-147°C[3]

1.2. Significance in Pharmaceutical and Chemical Synthesis

Amino acid esters are fundamental building blocks in the synthesis of peptides and other complex organic molecules.[1] The tert-butyl ester, in particular, is valued for its stability under basic conditions and its susceptibility to removal under acidic conditions, providing a degree of orthogonality in multi-step synthetic sequences.[4] Norleucine itself, as an isomer of leucine, is used as a non-canonical amino acid in peptide research to probe protein structure and function.[5] In drug development, prodrugs incorporating tert-butyl esters have been explored to enhance metabolic stability and improve tumor delivery of active pharmaceutical ingredients (APIs).[6][7][8]

1.3. Importance of Thermal Stability in Drug Development and Manufacturing

The thermal stability of a pharmaceutical compound is a critical quality attribute that influences its entire lifecycle.[9] Understanding a compound's response to heat is essential for:

  • Establishing appropriate storage and handling conditions: To prevent degradation and ensure product efficacy over its shelf life.[9]

  • Designing robust manufacturing processes: Such as drying, milling, and formulation, which may involve heat.

  • Guiding formulation development: To avoid incompatibilities with excipients that could be triggered by thermal stress.

  • Regulatory compliance: Health authorities like the FDA and EMA require comprehensive stability data as part of any new drug application.[9][10]

Thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties, all of which can compromise the safety and efficacy of the final drug product.[11]

Section 2: Theoretical Framework of Thermal Degradation

2.1. Fundamental Principles of Thermal Decomposition of Amino Acid Esters

The thermal decomposition of amino acid esters is a complex process that can involve multiple reaction pathways. For Norleucine tert-butyl ester hydrochloride, the most labile components under thermal stress are the tert-butyl ester and the amino group. The hydrochloride salt form can also influence the degradation pathway.

2.2. Potential Degradation Pathways

Based on the structure of Norleucine tert-butyl ester hydrochloride, several degradation pathways can be hypothesized:

  • De-esterification: This is often the primary degradation route for tert-butyl esters. Upon heating, the ester can undergo elimination to form isobutylene gas and the free amino acid, norleucine. This process can be catalyzed by the acidic hydrochloride.

  • Decarboxylation: The resulting norleucine can further decompose at higher temperatures, often through decarboxylation to yield 1-aminopentane and carbon dioxide.[12]

  • Deamination: The loss of the amino group as ammonia is another potential degradation pathway for amino acids at elevated temperatures.[13][14]

  • Condensation/Polymerization: At higher temperatures, amino acids can undergo intermolecular condensation to form peptide bonds and more complex structures.[14][15]

2.3. Factors Influencing Thermal Stability

The thermal stability of Norleucine tert-butyl ester hydrochloride can be influenced by several factors:

  • Temperature and Heating Rate: Higher temperatures and faster heating rates will accelerate decomposition.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, while an inert atmosphere (like nitrogen or argon) will favor non-oxidative decomposition.

  • Impurities: The presence of residual solvents, moisture, or catalytic impurities can lower the decomposition temperature.

  • Physical Form: The crystalline form and particle size can affect heat transfer and the kinetics of decomposition.

Section 3: Analytical Methodologies for Thermal Analysis

A comprehensive understanding of the thermal degradation profile requires the use of multiple, complementary analytical techniques.[10]

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset temperature of decomposition, the number of decomposition steps, and the mass loss associated with each step.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[17] For amino acids, DSC can reveal solid-solid transitions, melting points that coincide with decomposition, and the endothermic or exothermic nature of degradation.[13]

3.3. Evolved Gas Analysis (EGA)

EGA involves identifying the gaseous products evolved during thermal decomposition. This is typically achieved by coupling the outlet of a TGA instrument to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer. EGA is crucial for elucidating the degradation mechanism.

3.4. Chromatographic Techniques (GC-MS, HPLC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify the non-volatile and volatile degradation products, respectively.[11] These techniques are essential for characterizing the solid residue remaining after a thermal event and for quantifying the formation of specific degradants under isothermal stress conditions.

Section 4: Experimental Protocol for a Comprehensive Thermal Degradation Study

This section provides a detailed protocol for characterizing the thermal stability of Norleucine tert-butyl ester hydrochloride.

4.1. Materials and Instrumentation

  • Materials: Norleucine tert-butyl ester hydrochloride (purity ≥ 98%), high-purity nitrogen and/or air for TGA/DSC.

  • Instrumentation:

    • Simultaneous Thermal Analyzer (STA) capable of TGA and DSC measurements.

    • Mass Spectrometer or FTIR spectrometer coupled to the STA for EGA.

    • HPLC with a suitable detector (e.g., UV, MS).

    • GC-MS system.

    • Forced-air oven for isothermal stress studies.

4.2. Step-by-Step TGA-DSC-MS Analysis Protocol

  • Instrument Calibration: Calibrate the TGA for mass and temperature, and the DSC for temperature and enthalpy according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of Norleucine tert-butyl ester hydrochloride into an appropriate pan (e.g., aluminum or ceramic).

  • TGA-DSC Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[18]

    • Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • EGA: Simultaneously with the TGA-DSC run, acquire mass spectra or FTIR spectra of the evolved gases.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate (Tpeak) for each step.

    • From the DSC curve, identify the temperatures and enthalpies of any thermal events (e.g., melting, decomposition).

    • From the EGA data, identify the evolved gases at each decomposition step by their mass-to-charge ratio (MS) or infrared absorption bands (FTIR).

4.3. Step-by-Step Isothermal Stress Study Protocol

  • Temperature Selection: Based on the TGA data, select temperatures below the Tonset for isothermal stress testing (e.g., Tonset - 50°C, Tonset - 30°C, Tonset - 10°C).

  • Sample Preparation: Place accurately weighed samples in vials and place them in a calibrated oven at the selected temperatures.

  • Time Points: Remove samples at predetermined time points (e.g., 1, 3, 7, 14, and 30 days).

  • Analysis:

    • Visually inspect the samples for any changes in appearance.

    • Analyze the samples by HPLC to quantify the remaining Norleucine tert-butyl ester hydrochloride and any non-volatile degradants.

    • If significant degradation is observed, GC-MS may be used to identify volatile degradants.

4.4. Experimental Workflow Diagram

G cluster_0 Initial Characterization cluster_1 Data Acquisition & Analysis cluster_2 Interpretation & Reporting TGA_DSC TGA-DSC-MS Analysis TGA_Data TGA/DSC Data (Tonset, ΔH) TGA_DSC->TGA_Data EGA_Data EGA Data (Evolved Gases) TGA_DSC->EGA_Data Isothermal_Setup Isothermal Stress Study Setup Isothermal_Data HPLC/GC-MS Data (Degradant Profile) Isothermal_Setup->Isothermal_Data Mechanism Propose Degradation Mechanism TGA_Data->Mechanism EGA_Data->Mechanism Kinetics Determine Degradation Kinetics Isothermal_Data->Kinetics Report Generate Stability Report Mechanism->Report Kinetics->Report G Norleucine_tert_butyl_ester_HCl Norleucine tert-butyl ester HCl Norleucine Norleucine + Isobutylene + HCl Norleucine_tert_butyl_ester_HCl->Norleucine Δ (Heat) Step 1: De-esterification Degradation_Products CO2 + NH3 + H2O + Other products Norleucine->Degradation_Products Δ (Higher Heat) Step 2: Decomposition

Caption: Proposed primary thermal degradation pathway.

Section 6: Implications for Storage, Handling, and Formulation

The predicted thermal lability of Norleucine tert-butyl ester hydrochloride has several practical implications:

6.1. Recommended Storage Conditions

Based on the melting point and the potential for decomposition at elevated temperatures, it is recommended to store the compound in a cool, dry place, protected from light. [3]Refrigerated conditions (2-8°C) are advisable for long-term storage to minimize the risk of degradation.

6.2. Incompatibilities with Excipients

Care should be taken when selecting excipients for formulation. Basic excipients could potentially neutralize the hydrochloride salt and facilitate de-esterification. Reactive excipients, such as reducing sugars, could lead to Maillard-type reactions at elevated temperatures.

6.3. Considerations for Manufacturing Processes

Manufacturing processes that involve high temperatures, such as prolonged drying at elevated temperatures, spray drying, or heat sterilization, should be carefully evaluated. The use of lower temperatures and shorter processing times is recommended to mitigate the risk of thermal degradation.

Section 7: Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the thermal degradation profile of Norleucine tert-butyl ester hydrochloride. By employing a combination of thermoanalytical and chromatographic techniques, researchers and drug development professionals can gain a thorough understanding of the compound's stability, identify potential degradation products, and elucidate its decomposition mechanism. This knowledge is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing this molecule through informed decisions on storage, handling, and manufacturing.

Section 8: References

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  • National Center for Biotechnology Information. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/1468696/
  • American Chemical Society. (2022, January 20). Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications. ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/acs.biomac.1c01375
  • American Chemical Society. (2023, November 10). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01681
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from https://www.labmanager.com/stability-testing-of-pharmaceuticals-procedures-and-best-practices-31367
  • National Center for Biotechnology Information. (2023, November 23). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/37948625/
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from https://www.sepscience.com/information/analytical-techniques-in-stability-testing
  • Chem-Impex. (n.d.). L-Norvaline tert-butyl ester hydrochloride. Retrieved from https://www.chemimpex.com/products/069a5-6c69
  • Sigma-Aldrich. (n.d.). L-Norvaline tert-butyl ester hydrochloride | 119483-47-5. Retrieved from https://www.sigmaaldrich.com/US/en/product/chemimpex/069a56c69
  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from https://www.chromatographyonline.com/view/analytical-methods-to-determine-the-stability-of-biopharmaceutical-products
  • Seton Hall University. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from https://scholarship.shu.edu/cgi/viewcontent.cgi?article=1000&context=student-research-projects
  • Walsh Medical Media. (2025, September 30). Evaluating Pharmaceutical Stability Through Analytical Observation. Retrieved from https://www.walshmedicalmedia.com/open-access/evaluating-pharmaceutical-stability-through-analytical-observation-100292.html
  • bioRxiv. (2017, March 22). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Retrieved from https://www.biorxiv.org/content/10.1101/118688v1
  • ResearchGate. (n.d.). DSC assay [N c ] of the 21 amino acids and their relative DSC melting.... Retrieved from https://www.researchgate.net/figure/DSC-assay-N-c-of-the-21-amino-acids-and-their-relative-DSC-melting-point-peak_tbl1_237000207
  • Department of Organic Chemistry. (n.d.). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Retrieved from https://www.orgch.cz/cs/publication/152/discovery-of-tert-butyl-ester-based-6-diazo-5-oxo-l-norleucine-prodrugs-for-enhanced-metabolic-stability-and-tumor-delivery
  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3132389/
  • National Center for Biotechnology Information. (2023, November 10). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10682806/
  • Royal Society of Chemistry. (n.d.). Differential scanning calorimetric study of the interactions of some stabilizing amino acids and oligopeptides with hen egg white lysozyme. Journal of the Chemical Society, Faraday Transactions. Retrieved from https://pubs.rsc.org/en/content/articlelanding/1993/ft/ft9938901031
  • National Center for Biotechnology Information. (2006, March 9). Calorimetric investigation of protein/amino acid interactions in the solid state. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16450410/
  • ResearchGate. (n.d.). (PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Retrieved from https://www.researchgate.net/publication/315053282_Thermal_decomposition_of_the_amino_acids_glycine_cysteine_aspartic_acid_asparagine_glutamic_acid_glutamine_arginine_and_histidine
  • BenchChem. (n.d.). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. Retrieved from https://www.benchchem.com/blog/t-butyl-ester-protecting-group
  • National Center for Biotechnology Information. (2017, December 1). Reagent-free continuous thermal tert-butyl ester deprotection. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/29028169/
  • Institute of Physical Chemistry. (n.d.). TERMODYNAMICS CHARACTERIZATIONOF SOME AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from https://www.icf.ro/teze/rezumat_teza_doctorat_engleza_M_L_Tighiat.pdf
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from https://www.organic-chemistry.org/protectivegroups/carboxylicacids/tert-butyl-esters.htm
  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from https://www.mdpi.com/1420-3049/29/9/1951
  • ResearchGate. (2024, November 5). (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from https://www.researchgate.net/publication/385558197_Thermal_degradation_of_18_amino_acids_during_pyrolytic_processes
  • American Chemical Society. (2010, February 3). Mechanism of α-Amino Acids Decomposition in the Gas Phase. Experimental and Theoretical Study of the Elimination Kinetics of N-Benzyl Glycine Ethyl Ester. ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/jp908616v
  • ResearchGate. (n.d.). Decomposing or subliming? An investigation of thermal behavior of L-leucine | Request PDF. Retrieved from https://www.researchgate.net/publication/229007422_Decomposing_or_subliming_An_investigation_of_thermal_behavior_of_L-leucine
  • New Mexico Institute of Mining and Technology. (n.d.). Thermal Decomposition of Nitrate Esters. Retrieved from https://www.osti.gov/servlets/purl/10141674
  • National Center for Biotechnology Information. (2022, January 26). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8836015/
  • ChemBK. (2024, April 9). L-Norvaline tert-butyl ester hydrochloride. Retrieved from https://www.chembk.com/en/chem/L-Norvaline-tert-butyl-ester-hydrochloride
  • Fujifilm Wako Pure Chemical Corporation. (n.d.). Amino Acids Analysis (Analytical Standards and Standard Solutions). Retrieved from https://labchem-wako.fujifilm.com/us/category/01683.html

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Exploratory

Storage and handling safety guidelines for Norleucine tert-butyl ester hydrochloride

An In-Depth Technical Guide to the Safe Storage and Handling of Norleucine tert-butyl ester hydrochloride Authored by a Senior Application Scientist This guide provides comprehensive safety protocols and handling guideli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Storage and Handling of Norleucine tert-butyl ester hydrochloride

Authored by a Senior Application Scientist

This guide provides comprehensive safety protocols and handling guidelines for Norleucine tert-butyl ester hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data sheets and chemical principles to ensure a thorough understanding of the material's properties and the causality behind recommended safety procedures.

Compound Identification and Physicochemical Properties

Norleucine tert-butyl ester hydrochloride is a derivative of the amino acid L-Norleucine. The tert-butyl ester group serves as a protecting group for the carboxylic acid, while the hydrochloride salt enhances the compound's stability and solubility in certain solvents.[1] Understanding its physical and chemical properties is the foundation of its safe handling. Although many data sheets for similar compounds indicate it is not classified as a hazardous substance, it must be handled with the care afforded to all laboratory chemicals.[2][3][4]

Table 1: Physicochemical Properties of Norleucine Analogues and Related Esters

Property Value Source
Chemical Name L-Norvaline tert-butyl ester hydrochloride [5]
CAS Number 119483-47-5 [5]
Molecular Formula C9H19NO2 · HCl [5]
Molecular Weight 209.71 g/mol [5]
Appearance White to off-white crystalline solid or powder [6][7]
Melting Point 145 - 147 °C [7]
Storage Temperature 0 - 8 °C Recommended [1][7]

| Incompatible Materials | Strong oxidizing agents |[8][9][10] |

Hazard Identification and Risk Assessment

While not classified as hazardous under GHS by most suppliers, a nuanced risk assessment requires consideration of its constituent parts: the amino acid ester and the hydrochloride salt.[9][11]

  • Ester Moiety : The tert-butyl ester can undergo hydrolysis, particularly in the presence of moisture or strong acids/bases, to yield Norleucine and tert-butanol. While the compound itself is stable under normal conditions, this reactivity underscores the need for storage in a dry environment.[8][11][12]

  • Hydrochloride Salt : As a hydrochloride salt, it can release small amounts of hydrogen chloride (HCl) gas, particularly upon decomposition at high temperatures.[8] HCl is corrosive and can cause respiratory irritation. This potential dictates the need for handling in well-ventilated areas.

  • Physical Form : As a fine powder, it poses a risk of inhalation.[6] Inhaled powders can cause respiratory tract irritation. Preventing dust formation during handling is a primary safety objective.[11][13]

Storage and Stability: A Proactive Approach

The primary objective for storing Norleucine tert-butyl ester hydrochloride is to maintain its chemical integrity and prevent degradation. The standard protocols are based on mitigating hydrolysis and thermal decomposition.

  • Temperature : Store in a cool environment, with 0 - 8 °C being optimal.[1][7] Lower temperatures slow down potential degradation pathways.

  • Atmosphere : The container must be kept tightly closed to prevent moisture ingress, which could lead to hydrolysis of the ester.[13][14] For long-term storage or for particularly sensitive applications, storing under an inert gas like argon or nitrogen is advisable to displace moisture and oxygen.[11]

  • Light : Store in a dark place or in an amber vial to prevent potential photolytic degradation.[13][15]

  • Incompatibilities : Keep away from strong oxidizing agents, as they can react with the amino group.[8][9][10]

Standard Operating Procedure: Safe Handling Workflow

A systematic workflow minimizes exposure and preserves compound quality. The following protocol is a self-validating system designed for the safe handling of Norleucine tert-butyl ester hydrochloride from receipt to use.

Experimental Protocol: Weighing and Dispensing
  • Preparation : Before handling, ensure the designated work area (e.g., a chemical fume hood or a ventilated balance enclosure) is clean and uncluttered. Confirm that the safety shower and eye wash station are accessible.[2][14]

  • Donning PPE : Wear appropriate Personal Protective Equipment (PPE) as detailed in Section 5. This is a non-negotiable step.

  • Equilibration : Remove the container from cold storage (0-8°C) and allow it to equilibrate to room temperature in a desiccator before opening. This critical step prevents atmospheric moisture from condensing on the cold powder, which would promote hydrolysis.

  • Dispensing : Open the container in a well-ventilated area.[3] Use a clean spatula to weigh the desired amount of powder onto weighing paper or into a suitable vessel. Handle the material gently to avoid creating airborne dust.[13][14]

  • Closure : After dispensing, securely close the container lid, ensuring a tight seal.

  • Cleanup : Clean the spatula and the weighing area thoroughly. Dispose of any contaminated weighing paper or disposable materials in the designated chemical waste stream.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Wash hands and face thoroughly after handling.[11][13]

Visualization: Safe Handling Workflow

Below is a logical diagram illustrating the key decision points and actions for safely handling the compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Prepare Workspace (Ventilated, Clean) Don_PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Retrieve 3. Retrieve from Cold Storage Don_PPE->Retrieve Equilibrate 4. Equilibrate to RT (in Desiccator) Retrieve->Equilibrate Critical Step: Prevents Condensation Dispense 5. Dispense Compound (Avoid Dust Generation) Equilibrate->Dispense Seal 6. Tightly Seal Container Dispense->Seal Clean 7. Clean Workspace & Tools Seal->Clean Return 9. Return Container to Storage Seal->Return Waste 8. Dispose of Waste Properly Clean->Waste Waste->Return Doff_PPE 10. Doff PPE & Wash Hands Return->Doff_PPE

Caption: Workflow for safe handling of Norleucine tert-butyl ester HCl.

Personal Protective Equipment (PPE)

Engineering controls like fume hoods are the first line of defense, but a robust PPE strategy is mandatory for direct handling.[16][17]

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are required.[13][14] A face shield should be used if there is a significant risk of splashing.[13][16]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[18] Inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical occurs.[16]

  • Body Protection : A standard laboratory coat should be worn, fully buttoned.[16][17]

  • Respiratory Protection : If working outside of a ventilated enclosure or if dust generation is unavoidable, a NIOSH-approved dust respirator should be used.[13][14]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

First Aid Measures
  • Inhalation : Move the person to fresh air. If they feel unwell, seek medical attention.[14]

  • Skin Contact : Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water.[14] If irritation develops, seek medical advice.[11]

  • Eye Contact : Rinse cautiously with water for several minutes.[14] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.[11][14]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[14]

Spill & Leak Response

The primary goal is to contain the spill without creating airborne dust.

  • Evacuate : Cordon off the area to prevent entry by non-involved personnel.[13]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Gently cover the spill with an absorbent material like vermiculite or sand.

  • Collect : Carefully sweep the material into a suitable, labeled container for disposal. Avoid sweeping actions that create dust.[6][13]

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose : The collected waste must be disposed of as hazardous chemical waste through a licensed contractor.[11][19]

Visualization: Spill Response Protocol

Spill Spill Occurs Evacuate 1. Evacuate & Secure Area Spill->Evacuate Assess 2. Assess Spill Size & Risk (Wear Full PPE) Evacuate->Assess Contain 3. Cover with Absorbent (e.g., Vermiculite) Assess->Contain Avoid creating dust Collect 4. Gently Sweep into Labeled Waste Container Contain->Collect Decon 5. Decontaminate Spill Area Collect->Decon Dispose 6. Dispose of as Chemical Waste Decon->Dispose Report 7. Report Incident Dispose->Report

Caption: Step-by-step protocol for managing a solid chemical spill.

Disposal Considerations

Disposal must adhere to local, state, and federal regulations.[11] As a best practice, chemical waste should be handled by a licensed disposal company.

  • Waste Stream : Norleucine tert-butyl ester hydrochloride waste should be collected in a clearly labeled, sealed container designated for solid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Neutralization : For disposal of solutions, the hydrochloride salt can be neutralized. This should be done cautiously by adding a weak base like sodium bicarbonate to an aqueous solution of the compound until fizzing stops and the pH is near neutral.[20] However, this procedure should only be performed by trained personnel and may not be permissible in all jurisdictions as a precursor to drain disposal. It is generally safer to dispose of the material through a certified waste handler.[20]

  • Empty Containers : Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.[19]

References

  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA. [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC. (2023, November 10). National Center for Biotechnology Information. [Link]

  • Guide to the Safe Handling of Enzyme. (n.d.). Amano Enzyme Inc.[Link]

  • L-Norvaline tert-butyl ester hydrochloride - ChemBK. (2024, April 9). ChemBK. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). University of California San Diego. [Link]

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.). University of Nebraska-Lincoln. [Link]

  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) - SVB. (2018, September 7). SVB. [Link]

  • Safety Data Sheet: L-tert-Leucine methylester hydrochloride - Carl ROTH. (n.d.). Carl ROTH. [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. (n.d.). Tokyo Institute of Technology. [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery | Journal of Medicinal Chemistry - ACS Publications. (2023, November 10). ACS Publications. [Link]

  • How to dispose of hydrochloric acid - Lab Alley. (n.d.). Lab Alley. [Link]

  • Ester Disposal - #1 Science Forum For Lab Technicians - Chemtalk. (2008, May 28). Chemtalk. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

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Protocols & Analytical Methods

Method

Solid-phase peptide synthesis protocols using Norleucine tert-butyl ester hydrochloride

An In-Depth Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing Norleucine Derivatives Introduction: The Strategic Role of Norleucine in Modern Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS), pioneered by R....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing Norleucine Derivatives

Introduction: The Strategic Role of Norleucine in Modern Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, remains the cornerstone of peptide chemistry, enabling the systematic construction of peptide chains on a solid support.[1][2][3] This methodology facilitates the synthesis of complex peptides for therapeutic, diagnostic, and research applications by simplifying the purification process at each step. The standard workflow involves the iterative addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin.[2][4]

The rational design of peptides often involves the incorporation of non-canonical amino acids (ncAAs) to enhance their pharmacological properties. Norleucine (Nle), an isomer of leucine, is a particularly valuable ncAA.[5] It serves as a non-oxidizable isostere for methionine; the substitution of methionine with norleucine can significantly increase the stability and shelf-life of a peptide by preventing methionine sulfoxide formation, a common degradation pathway.[6][7] Furthermore, the linear, unbranched side chain of norleucine can increase the peptide's overall hydrophobicity and influence its conformation, potentially leading to improved enzymatic stability, bioavailability, and receptor-binding affinity.[8][9][10]

This guide provides a comprehensive overview and detailed protocols for the incorporation of norleucine into peptides via Fmoc/tBu-based SPPS. We will specifically address the use of Norleucine tert-butyl ester hydrochloride for C-terminal loading and the subsequent chain elongation using standard Fmoc-Nle-OH.

Part 1: The Norleucine Building Block – Understanding its Form and Function

While the user's topic specifies "Norleucine tert-butyl ester hydrochloride," it is crucial to understand its specific application in the context of SPPS. An amino acid with a protected C-terminus (like a t-butyl ester) and a free amine (as the hydrochloride salt) is not used for chain elongation. Its primary role is in the initial step of solution-phase synthesis or, more relevant to this guide, for esterification to certain types of resins to begin the SPPS process.

For the core SPPS cycles—the stepwise elongation of the peptide chain—the building block of choice is an Nα-protected derivative, typically Fmoc-Nle-OH . The tert-butyl (tBu) group, however, is a cornerstone of the most prevalent SPPS strategy (Fmoc/tBu), where it serves as an acid-labile side-chain protecting group for acidic residues like aspartic and glutamic acid.[7][11]

Rationale for Use:

  • Norleucine (Nle): Confers resistance to oxidation and can enhance peptide stability and hydrophobicity.[8][10]

  • tert-Butyl Ester: A protecting group for a carboxylic acid. In this context, it protects the C-terminus of the norleucine molecule itself. It is removed under strong acidic conditions, typically during the final cleavage step.[11]

  • Hydrochloride Salt: This form enhances the stability and solubility of the amino acid ester, which exists as a free amine. The hydrochloride salt must be neutralized before the amino acid can participate in a reaction.

Part 2: The Fmoc/tBu SPPS Workflow for Norleucine Incorporation

The Fmoc/tBu strategy is favored for its use of a mild base (piperidine) for Nα-Fmoc deprotection, which preserves the acid-labile side-chain protecting groups (like tBu, Boc, Trt) until the final cleavage step.[12][13]

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative SPPS Cycle Resin Start: Resin (e.g., 2-Cl-Trt) Swell 1. Swell Resin (DMF or DCM) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection For subsequent cycles Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Coupling (Fmoc-Nle-OH, Activator, Base in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Monitor Monitoring (e.g., Kaiser Test) Wash2->Monitor Monitor->Deprotection Next Amino Acid Final_Wash Final Wash & Dry Monitor->Final_Wash Final Cycle Complete Cleavage Final Cleavage & Deprotection (TFA) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Peptide Purified Peptide Precipitation->Peptide

Caption: General workflow for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Part 3: Detailed Experimental Protocols

Protocol 1: Loading of the First Amino Acid (Norleucine) onto 2-Chlorotrityl Chloride (2-Cl-Trt) Resin

This protocol is adapted for using Norleucine tert-butyl ester hydrochloride. The key step is the in situ neutralization of the hydrochloride to free the amine, which then displaces the chloride on the resin. However, the more standard and recommended procedure using Fmoc-Nle-OH is also described as it avoids potential side reactions.

Rationale: 2-Cl-Trt resin is highly acid-sensitive, allowing for the cleavage of the final peptide while keeping acid-labile side-chain protecting groups intact if desired, which is ideal for creating protected peptide fragments.[7]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Norleucine tert-butyl ester hydrochloride

  • Fmoc-Nle-OH (Recommended alternative)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the 2-Cl-Trt resin (e.g., 1.0 g, 1.2 mmol/g capacity) in the reaction vessel. Swell the resin in DCM (10 mL/g) for at least 30 minutes.[14] Drain the solvent.

  • Preparation of Amino Acid Solution (using Nle-tBu·HCl):

    • In a separate vial, dissolve Norleucine tert-butyl ester hydrochloride (2.0 eq. relative to resin capacity) in DCM (5 mL).

    • Add DIPEA (2.2 eq.) to neutralize the hydrochloride salt. Mix gently for 1-2 minutes. Causality: DIPEA is a non-nucleophilic base that deprotonates the ammonium salt to yield the free amine necessary for the reaction without causing unwanted side reactions.

  • Preparation of Amino Acid Solution (Recommended Method using Fmoc-Nle-OH):

    • In a separate vial, dissolve Fmoc-Nle-OH (1.5 eq.) in DCM (8 mL).

    • Add DIPEA (3.0 eq.). Mix until dissolved.

  • Loading Reaction: Add the prepared amino acid solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping Unreacted Sites: To prevent the formation of deletion sequences starting from unreacted sites, "cap" the resin. Add 1 mL of MeOH to the reaction mixture and agitate for 30 minutes. Then, drain the solution and add a capping solution of DCM:MeOH:DIPEA (17:2:1) and agitate for another 30 minutes.[14] Causality: Methanol and the capping solution react with any remaining chlorotrityl groups, rendering them inert for subsequent steps.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

  • Loading Determination (Optional but Recommended): The loading efficiency can be determined by a spectrophotometric analysis of the Fmoc group cleaved from a small, known mass of the dried resin.

Protocol 2: Standard SPPS Elongation Cycle for an Nle-Containing Peptide

This protocol details a single cycle of amino acid addition after the first residue has been loaded onto the resin.

Reagent Concentration and Volume Table

Reagent/SolventConcentrationVolume / Equivalents (for 0.1 mmol scale)Purpose
20% Piperidine in DMF20% (v/v)2-3 mLFmoc deprotection
DMF-5 x 2 mLWashing
Fmoc-Amino Acid0.2 M in DMF4 eq. (0.4 mmol)Peptide elongation
HBTU/HATU~0.5 M in DMF3.9 eq. (0.39 mmol)Coupling activator
DIPEA~2 M in DMF8 eq. (0.8 mmol)Base for activation

Procedure:

  • Resin Preparation: Transfer the Nle-loaded resin to the reaction vessel and swell in DMF (10 mL/g) for 30-60 minutes. Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh aliquot of 20% piperidine/DMF and agitate for 10-15 minutes.[12] Causality: The first short treatment helps to minimize side reactions like aspartimide formation for sensitive residues, while the second, longer treatment ensures complete removal of the Fmoc group.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

  • Amino Acid Coupling (e.g., adding the next residue after Nle):

    • Pre-activation: In a separate vial, dissolve the next Fmoc-amino acid (4 eq.), HBTU or HATU (3.9 eq.), in DMF. Add DIPEA (8 eq.) and vortex for 1-2 minutes.[15] Causality: HBTU/HATU are uronium-based coupling reagents that react with the amino acid's carboxyl group to form a highly reactive activated ester, facilitating rapid amide bond formation. DIPEA acts as the necessary base.

    • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate at room temperature for 45-60 minutes. For sterically hindered amino acids, longer coupling times or a second coupling (double coupling) may be necessary.[15][16]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring (Kaiser Test): Perform a qualitative ninhydrin (Kaiser) test on a few beads of resin to check for the presence of free primary amines.[17]

    • Blue beads: Incomplete coupling. Repeat the coupling step.

    • Yellow/Colorless beads: Complete coupling. Proceed to the next cycle (Step 2).

  • Repeat: Repeat this cycle for every amino acid in the peptide sequence.

Protocol 3: Final Cleavage and Deprotection

Rationale: A strong acid, typically Trifluoroacetic Acid (TFA), is used to cleave the ester bond anchoring the peptide to the resin and simultaneously remove all acid-labile side-chain protecting groups. Scavengers are critical to prevent the highly reactive carbocations (especially tert-butyl cations) generated during this process from causing unwanted modifications to sensitive residues like Trp, Met, Cys, or Tyr.[18][19][20]

Cleavage Cocktail Selection

ReagentComposition (v/v)Target Residues / Purpose
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, good for peptides with Cys, Met, Trp, Tyr.[18][20]
Reagent B TFA/Water/Phenol/TIS (88:5:5:2)Good for peptides with Trp. TIS is an excellent cation scavenger.[20][21]
Standard TFA/Water/TIS (95:2.5:2.5)Effective for most peptides without multiple sensitive residues.[8][18]

TIS = Triisopropylsilane; EDT = 1,2-Ethanedithiol

Procedure:

  • Preparation: After the final elongation cycle, perform a final Fmoc deprotection. Wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry it thoroughly under vacuum for at least 1 hour.

  • Cleavage Reaction: Place the dried resin in a reaction vessel. Add the freshly prepared cleavage cocktail (e.g., Reagent B, ~10 mL per gram of starting resin). Stopper the vessel and allow it to agitate gently at room temperature for 2-3 hours.[12]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a chilled centrifuge tube.

    • Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[17][22]

  • Isolation:

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the tube to pellet the peptide. Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Part 4: Troubleshooting and Analytical Characterization

Even with robust protocols, challenges can arise during SPPS. A systematic approach is key to identifying and resolving issues.

Troubleshooting_SPPS Problem {Problem Detected|Low final yield or purity} Kaiser_Test {Kaiser Test Positive?|Indicates incomplete coupling} Problem->Kaiser_Test During Synthesis MS_Analysis {MS Analysis of Crude?|Identify failure points} Problem->MS_Analysis Post-Cleavage Cleavage_Issue {Cleavage Inefficient?|Peptide remains on resin} Problem->Cleavage_Issue Post-Cleavage Sol_Coupling Solution: • Double couple • Use stronger activator (HATU) • Increase reaction time • Use microwave assistance Kaiser_Test->Sol_Coupling Yes Sol_MS Solution: • Identify deletion (-n) or capped sequences • Optimize coupling/deprotection at failure point • Check for aggregation MS_Analysis->Sol_MS Truncations Found Sol_Cleavage Solution: • Extend cleavage time • Use a stronger cocktail • Ensure proper scavenger use • Re-cleave the resin Cleavage_Issue->Sol_Cleavage Yes

Caption: A diagnostic workflow for troubleshooting common SPPS issues.

Analytical Characterization:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing the purity of the crude peptide.[23][24] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[23]

  • Mass Spectrometry (MS): Essential for confirming that the synthesized peptide has the correct molecular weight, thus verifying its identity.[17][23]

Conclusion

The incorporation of norleucine is a powerful strategy for enhancing the stability and modifying the physicochemical properties of synthetic peptides. By understanding the specific roles of different building block forms, such as Norleucine tert-butyl ester hydrochloride for initial resin loading and Fmoc-Nle-OH for chain elongation, researchers can effectively utilize this non-canonical amino acid. The detailed Fmoc/tBu SPPS protocols, cleavage strategies, and troubleshooting guide provided herein offer a robust framework for the successful synthesis of norleucine-containing peptides, empowering drug discovery and development professionals to create more potent and durable peptide-based molecules.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of D-Norleucine in Modern Peptide Synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Peptide Stability: The Role of L-Norleucine in Synthesis. Available from: [Link]

  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link]

  • ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Available from: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • LifeTein. Unnatural Amino Acids: Norleucine. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]

  • ACS Publications. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review. Available from: [Link]

  • Research Communities. Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Available from: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Reddit. Solid phase peptide synthesis help. Available from: [Link]

  • ACS Publications. Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review. ACS Biomaterials Science & Engineering. Available from: [Link]

  • ACS Publications. Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review. Available from: [Link]

  • Springer Link. Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]

  • AAPPTec Peptides. Cleavage Cocktails; Reagent B. Available from: [Link]

  • CDN. Cleavage Cocktail Selection. Available from: [Link]

  • PubMed. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Available from: [Link]

  • ResearchGate. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]

  • PubMed. A cleavage cocktail for methionine-containing peptides. Available from: [Link]

  • Google Patents. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride.
  • PMC. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Available from: [Link]

  • ResearchGate. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Available from: [Link]

  • Waters. UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Available from: [Link]

  • PMC. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Available from: [Link]

Sources

Application

Deprotection of Norleucine tert-butyl ester hydrochloride using trifluoroacetic acid (TFA)

Application Note: Deprotection of Norleucine tert-Butyl Ester Hydrochloride via Trifluoroacetic Acid (TFA) Cleavage Introduction & Strategic Rationale Norleucine (Nle) is a non-proteinogenic, aliphatic amino acid extensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Deprotection of Norleucine tert-Butyl Ester Hydrochloride via Trifluoroacetic Acid (TFA) Cleavage

Introduction & Strategic Rationale

Norleucine (Nle) is a non-proteinogenic, aliphatic amino acid extensively utilized in peptide drug development. As a chemically stable bioisostere for Methionine, Norleucine lacks the oxidation-prone thioether group, thereby significantly enhancing the metabolic stability and shelf-life of synthetic peptide therapeutics[1].

During complex solution-phase or solid-phase peptide synthesis (SPPS), the C-terminal carboxylic acid of Norleucine is typically protected as a tert-butyl (tBu) ester. The tBu group is chosen for its strict orthogonality to base-labile N-terminal protecting groups (such as Fmoc) and is universally cleaved via acidolysis using Trifluoroacetic Acid (TFA)[2]. This application note details the mechanistic causality, cocktail optimization, and self-validating protocols required to achieve high-purity deprotection of H-Nle-OtBu·HCl.

Mechanistic Insights: The Causality of Acidolysis

Deprotection of the tert-butyl ester is a mechanistically driven acid-catalyzed elimination, requiring precise control over solvent polarity and carbocation quenching.

  • Protonation & Cleavage: The strong acidity of TFA protonates the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon, prompting the heterolytic cleavage of the alkyl-oxygen bond. This step releases the free carboxylic acid (Norleucine) and generates a highly reactive tert-butyl carbocation ( tBu+ )[3].

  • The Fate of the Carbocation: The tBu+ intermediate must be actively managed. It can spontaneously lose a proton to form volatile isobutylene gas, or it can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.

  • The Role of Scavengers: In complex peptides containing nucleophilic side chains (e.g., Trp, Cys, Tyr), the unquenched cation causes irreversible alkylation[4]. Although Norleucine possesses an inert aliphatic side chain, adding a carbocation scavenger like Triisopropylsilane (TIPS) or water ensures the tBu+ is irreversibly trapped. This prevents the formation of sticky tert-butyl trifluoroacetate byproducts that complicate downstream ether precipitation[4].

Mechanism A Nle-OtBu B Protonated Ester A->B + TFA C Free Nle-OH B->C Cleavage D tBu Cation B->D Cleavage E Isobutylene Gas D->E - H+ F Scavenger Adduct D->F + TIPS/H2O

Fig 1. Acid-catalyzed tBu ester cleavage mechanism and carbocation fate.

Experimental Design & Cocktail Optimization

The choice of cleavage cocktail dictates the purity of the crude product. While SPPS often utilizes complex scavenger mixtures, the solution-phase deprotection of an isolated aliphatic amino acid like Norleucine requires a streamlined approach. Dichloromethane (DCM) is utilized as a co-solvent to modulate the harshness of neat TFA, prevent unwanted side reactions, and ensure complete dissolution of the starting material[5].

Table 1: Optimization of Cleavage Cocktail Compositions

Cocktail CompositionReaction TimeScavenger RoleSuitability for Nle-OtBu
50% TFA in DCM 1 - 2 hoursNone (Relies on evaporation)Optimal. Balances reaction speed with minimal byproduct formation[5].
95% TFA, 2.5% TIPS, 2.5% H2O 2 - 3 hoursTraps tBu+ cationOverkill for isolated Nle, but standard if Nle is part of a complex peptide[4].
Neat TFA (100%) < 1 hourNoneHigh risk of tert-butyl trifluoroacetate formation; difficult to evaporate.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each phase contains a verification step to ensure the reaction proceeds correctly before moving to the next phase.

Workflow S1 1. Preparation Dissolve H-Nle-OtBu·HCl in DCM S2 2. Acidification Add TFA dropwise at 0°C S1->S2 S3 3. Cleavage Reaction Stir at RT (1-2 hours) S2->S3 S4 4. Concentration Co-evaporate with Toluene S3->S4 S5 5. Precipitation Add ice-cold Diethyl Ether S4->S5 S6 6. Isolation Centrifuge & Vacuum Dry S5->S6

Fig 2. Step-by-step experimental workflow for TFA-mediated deprotection.

Step 1: Preparation and Baseline Establishment
  • Weigh 1.0 mmol of Norleucine tert-butyl ester hydrochloride (H-Nle-OtBu·HCl) into a round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the substrate in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Validation Check: Spot 1 µL of this solution on a silica TLC plate (Eluent: DCM/MeOH 9:1). This establishes the baseline Retention Factor ( Rf​ ) of the protected starting material.

Step 2: Acidification and Cleavage
  • Cool the flask in an ice bath (0 °C) to safely control the exothermic nature of acid addition.

  • Slowly add 5.0 mL of Trifluoroacetic Acid (TFA) dropwise to achieve a 50% v/v TFA/DCM solution[5].

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 1 to 2 hours.

  • Validation Check: At 60 minutes, take a 5 µL aliquot, dilute in 100 µL DCM, and spot on the TLC plate alongside the baseline. The reaction is complete when the starting material spot disappears, replaced by a baseline spot (the highly polar free amino acid TFA salt)[6]. Alternatively, use LC-MS to confirm the mass shift from the tBu ester to the free acid[6].

Step 3: Concentration and Workup
  • Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. (Caution: TFA is highly corrosive; ensure the vacuum pump is equipped with an appropriate cold trap).

  • Causality of Co-evaporation: To efficiently clear residual TFA and prevent product degradation, add 5 mL of toluene to the oily residue and evaporate again. Toluene forms a low-boiling azeotrope with TFA, facilitating complete acid removal without subjecting the amino acid to excessive thermal stress[6].

  • Repeat the toluene co-evaporation twice until a thick syrup or solid is obtained.

Step 4: Precipitation and Isolation
  • Suspend the residue in a minimal amount of DCM (approx. 1 mL).

  • Rapidly add 15 mL of ice-cold diethyl ether (or methyl tert-butyl ether, MTBE). The deprotected H-Nle-OH·TFA salt is highly polar and insoluble in ether, causing it to immediately crash out as a white precipitate[4].

  • Validation Check: If the product oils out instead of precipitating, residual TFA or water is still present. Decant the ether, re-dissolve the oil in DCM, and repeat the toluene co-evaporation.

  • Centrifuge the suspension at 3000 rpm for 5 minutes. Decant the supernatant.

  • Wash the pellet twice with 5 mL of fresh ice-cold ether to remove any remaining cleaved protecting groups (e.g., tert-butyl trifluoroacetate) and trace TFA.

  • Dry the resulting white powder under high vacuum overnight to yield pure Norleucine as its TFA/HCl mixed salt.

Sources

Method

Application Note: Strategic Incorporation of Norleucine tert-Butyl Ester Hydrochloride in Oxidation-Resistant Peptidomimetics

Introduction & Scientific Rationale In the development of peptide therapeutics and peptide-based vaccines, the presence of methionine (Met) presents a significant biochemical and manufacturing liability. The thioether si...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the development of peptide therapeutics and peptide-based vaccines, the presence of methionine (Met) presents a significant biochemical and manufacturing liability. The thioether side chain of methionine is highly susceptible to oxidation by reactive oxygen species (ROS), rapidly converting to methionine sulfoxide or sulfone [1]. This degradation pathway not only complicates quality control and storage but frequently abolishes biological efficacy by disrupting major histocompatibility complex (MHC) binding or receptor affinity [2].

To engineer oxidation-resistant peptidomimetics, application scientists employ isosteric substitution , replacing methionine with Norleucine (Nle) . Norleucine replaces the oxidizable sulfur atom with a methylene (–CH₂–) group. Because Nle maintains the exact aliphatic chain length and steric bulk of Met, it preserves the peptide's hydrophobic interactions and secondary structure without the oxidation liability[1, 2].

For synthetic incorporation, Norleucine tert-butyl ester hydrochloride (H-Nle-OtBu·HCl) serves as an optimal C-terminal building block. The tert-butyl (tBu) ester provides robust orthogonality to standard Fmoc-based synthesis, while the hydrochloride salt ensures the reagent remains stable against self-condensation during long-term storage [5].

Mechanistic Insights: Protection and Deprotection Causality

The design of a peptidomimetic synthesis workflow relies heavily on the predictable behavior of protecting groups. The choice of H-Nle-OtBu·HCl is driven by specific mechanistic advantages:

  • Amine Stabilization (The HCl Salt): Free amino acid esters are prone to intermolecular aminolysis, leading to diketopiperazine formation or polymerization. By formulating the building block as a hydrochloride salt, the α-amine is protonated (ammonium), rendering it non-nucleophilic and ensuring absolute shelf stability [5].

  • Orthogonal C-Terminal Protection (The tBu Ester): The tert-butyl ester is sterically hindered and highly resistant to the basic conditions (e.g., 20% piperidine) used for N-terminal Fmoc deprotection.

  • Acidolytic Cleavage Mechanism: Removal of the tBu ester requires strong acid, universally achieved with Trifluoroacetic Acid (TFA). The acid protonates the ester carbonyl, leading to the expulsion of a highly stable tert-butyl carbocation [3]. This cation subsequently deprotonates to form isobutylene gas. Because carbocations are potent electrophiles, nucleophilic scavengers must be employed to prevent the alkylation of electron-rich peptide side chains [4].

Visualization: Logical Workflow of Norleucine Substitution

G Met Native Peptide (Methionine-containing) Oxidation Degradation Pathway (Methionine Sulfoxide Formation) Met->Oxidation ROS / Storage NleSub Isosteric Replacement (Norleucine Substitution) Met->NleSub Rational Design BuildingBlock H-Nle-OtBu·HCl (Protected Building Block) NleSub->BuildingBlock Reagent Selection Coupling Peptide Coupling (Amide Bond Formation) BuildingBlock->Coupling Synthesis Workflow Deprotection Acidic Deprotection (TFA / Scavengers) Coupling->Deprotection C-terminal Deprotection Final Oxidation-Resistant Peptidomimetic Deprotection->Final Isobutylene Release (-56 Da)

Logical workflow for replacing oxidation-prone methionine with norleucine tert-butyl ester.

Quantitative Data Presentation

To justify the transition from Methionine to Norleucine building blocks, the structural and synthetic parameters are summarized below.

Table 1: Comparative Properties of Methionine vs. Norleucine Building Blocks

ParameterMethionine (Met)Norleucine (Nle)Practical Implication in Synthesis
Side-Chain Formula -CH₂-CH₂-S-CH₃-CH₂-CH₂-CH₂-CH₃Isosteric match; preserves steric bulk and hydrophobic interactions.
Oxidation Potential High (Sulfoxide/Sulfone)ZeroEliminates a major degradation pathway, improving shelf-life.
Mass Shift (Δm) upon Oxidation +16 Da or +32 DaN/ASimplifies LC-MS characterization and quality control.
C-Terminal Protection Methyl/Benzyl Estertert-Butyl Ester (OtBu)OtBu enables orthogonal deprotection via acidolysis (TFA).
Storage Form Free Amino AcidHydrochloride Salt (HCl)HCl salt prevents self-condensation, ensuring long-term stability.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the solution-phase incorporation of H-Nle-OtBu·HCl and its subsequent global deprotection. Every step is engineered with causality and self-validation mechanisms to ensure absolute trustworthiness in the laboratory.

Protocol A: Solution-Phase Peptide Coupling with H-Nle-OtBu·HCl

Objective: Efficiently couple an N-protected amino acid (e.g., Fmoc-AA-OH) to the N-terminus of the norleucine building block without racemization.

Reagents:

  • Fmoc-AA-OH (1.0 eq)

  • H-Nle-OtBu·HCl (1.1 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Carboxylate Activation: Dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (1.5 eq) and stir for exactly 2 minutes at room temperature.

    • Causality: HATU requires a tertiary amine base to form the highly reactive OAt ester. Limiting pre-activation to 2 minutes minimizes the risk of oxazolone formation and subsequent epimerization.

  • Salt Neutralization & Coupling: In a separate vial, dissolve H-Nle-OtBu·HCl (1.1 eq) in a minimal volume of DMF. Add DIPEA (1.0 eq) to this vial.

    • Causality: This specific addition of 1.0 eq DIPEA is mandatory to neutralize the hydrochloride salt, converting the unreactive ammonium ion into a nucleophilic free amine [5].

  • Reaction Execution: Transfer the neutralized Nle solution into the activated Fmoc-AA-OH mixture. Stir for 1.5 hours at room temperature.

  • Self-Validation Check: Spot the reaction mixture alongside the starting materials on a silica TLC plate. Stain with Ninhydrin. The complete disappearance of the primary amine spot (free Nle) and an LC-MS trace showing the expected[M+H]⁺ product peak validates successful amide bond formation.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (removes excess DIPEA), saturated NaHCO₃ (removes unreacted carboxylic acids), and brine. Dry the organic layer over Na₂SO₄ and concentrate under vacuum.

Protocol B: Global Deprotection of the tert-Butyl Ester

Objective: Quantitatively remove the C-terminal tert-butyl protecting group to yield the free carboxylic acid peptidomimetic.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Ultrapure Water (H₂O)

  • Ice-cold Diethyl Ether

Step-by-Step Methodology:

  • Cleavage Cocktail Preparation: Prepare a fresh mixture of TFA / TIPS / H₂O in a 95:2.5:2.5 (v/v/v) ratio.

    • Causality: TIPS acts as a potent hydride donor, and water acts as a nucleophile. Together, they scavenge the highly reactive tert-butyl carbocations generated during acidolysis, preventing them from permanently alkylating electron-rich residues (like Tyr or Trp) elsewhere in the peptidomimetic [3, 4].

  • Acidolysis: Dissolve the purified product from Protocol A in the cleavage cocktail (using 10 mL of cocktail per gram of peptide). Stir vigorously at room temperature for 2 hours.

  • Precipitation: Concentrate the reaction mixture under a gentle stream of nitrogen until approximately 20% of the original volume remains. Add the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether.

    • Causality: The fully deprotected peptide is highly polar and insoluble in cold ether, causing it to precipitate. The cleaved protecting groups (isobutylene gas, tert-butanol) and residual TFA remain soluble in the ether phase.

  • Isolation & Self-Validation Check: Centrifuge the suspension at 3000 x g for 5 minutes. Decant the ether and wash the peptide pellet twice more with fresh cold ether. Dry the pellet under a vacuum.

    • Validation: Analyze the dried pellet via LC-MS. A precise mass shift of -56 Da from the starting material confirms the quantitative loss of the isobutylene group, validating complete and clean deprotection.

References

  • Title: Improving peptide vaccine manufacturability without sacrificing immunogenicity: substitution of methionine and cysteine with oxidation-resistant isosteres Source: bioRxiv URL
  • Title: Oxidation of methionine — is it limiting the diagnostic properties of 99mTc-labeled Exendin-4, a Glucagon-Like Peptide-1 receptor agonist?
  • Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL
  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: aapptec URL
  • Title: METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS (WO1998022494A2)
Application

Application Note: Liquid-Phase Synthesis Workflows Utilizing Norleucine tert-Butyl Ester Hydrochloride

Introduction & Strategic Rationale Norleucine (Nle) is a straight-chain, aliphatic unnatural amino acid frequently deployed in peptide engineering to replace methionine (Met). Because methionine is highly susceptible to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Norleucine (Nle) is a straight-chain, aliphatic unnatural amino acid frequently deployed in peptide engineering to replace methionine (Met). Because methionine is highly susceptible to thioether oxidation (forming methionine sulfoxide), substituting it with the isosteric norleucine preserves the peptide's biological activity while vastly improving its shelf-life and metabolic stability.

When conducting [1] or convergent fragment condensation, protecting the C-terminus is critical. Norleucine tert-butyl ester hydrochloride (H-Nle-OtBu·HCl) serves as an optimal C-terminal building block. The tert-butyl (tBu) ester provides robust orthogonality against base-labile N-terminal protecting groups (such as Fmoc), while the hydrochloride salt ensures shelf stability, prevents premature diketopiperazine formation, and enhances handling properties.

Physicochemical Data & Specifications

To ensure reproducibility across synthetic batches, the following quantitative parameters must be verified prior to initiating LPPS workflows[2].

PropertySpecification / Value
Chemical Name L-Norleucine tert-butyl ester hydrochloride
CAS Number 119483-48-6
Molecular Formula C10H21NO2·HCl
Molecular Weight 223.74 g/mol
Appearance White to off-white crystalline powder
Solubility Profile Highly soluble in DMF, NMP, DCM, and Methanol
Deprotection Condition Strong acid (e.g., 50–95% Trifluoroacetic Acid)

Mechanistic Insights: The Causality of H-Nle-OtBu·HCl in LPPS

As a Senior Application Scientist, it is vital to understand why this specific derivative is chosen over others (e.g., methyl or benzyl esters) in liquid-phase environments:

  • Orthogonality in LPPS: In Fmoc-based LPPS, the growing peptide chain requires iterative basic deprotection (typically 20% piperidine in DMF). The OtBu ester is completely stable under these nucleophilic basic conditions, preventing C-terminal epimerization or unwanted oligomerization.

  • Solubility Enhancement: LPPS relies on maintaining the growing peptide chain in solution. The bulky, hydrophobic tert-butyl group, combined with the aliphatic side chain of norleucine, significantly enhances the solubility of short-to-medium peptide fragments in organic solvents (DCM, THF, EtOAc)[3]. This facilitates efficient liquid-liquid extraction during workup, a hallmark of scalable LPPS.

  • Salt Form Causality: Free amino esters are highly prone to auto-condensation. Supplying H-Nle-OtBu as an HCl salt protonates the α -amine, rendering it nucleophilically inert during storage. During synthesis, the addition of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIEA) generates the free amine in situ precisely when the activated electrophile is introduced, minimizing side reactions.

Orthogonal_Protection N_term N-Terminal Protection (Fmoc) Base Base Treatment (20% Piperidine) N_term->Base Acid Acid Treatment (50% TFA) N_term->Acid Stable C_term C-Terminal Protection (OtBu on Nle) C_term->Base Stable C_term->Acid N_deprot N-Terminus Deprotected (OtBu Intact) Base->N_deprot C_deprot C-Terminus Deprotected (Fmoc Intact) Acid->C_deprot

Orthogonal protection logic demonstrating the stability of the OtBu ester during Fmoc LPPS.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , meaning the workup and analytical steps inherently confirm the success of the chemical transformation without requiring complex intermediate purification.

Protocol 1: In Situ Neutralization and Amide Coupling (LPPS)

Objective: To couple an Fmoc-protected amino acid to H-Nle-OtBu·HCl in the liquid phase. Causality: HATU/HOAt is selected to ensure rapid coupling and minimize epimerization. DIEA is added in a specific stoichiometric ratio to neutralize the HCl salt and activate the coupling reagent without causing base-catalyzed side reactions.

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 eq of H-Nle-OtBu·HCl and 1.1 eq of Fmoc-AA-OH in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Activation: Add 1.1 eq of HATU and 1.1 eq of HOAt to the mixture. Stir for 5 minutes at 0°C under an inert nitrogen atmosphere.

  • Neutralization/Initiation: Dropwise add 3.0 eq of DIEA (1.0 eq to neutralize the HCl salt, 2.0 eq to drive the HATU activation mechanism).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Check: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete coupling.

  • Workup: Dilute the mixture with 10 volumes of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% KHSO 4​ (aq) (removes unreacted amine and DIEA), saturated NaHCO 3​ (aq) (removes unreacted Fmoc-AA-OH and acidic byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the highly pure Fmoc-AA-Nle-OtBu intermediate.

Protocol 2: Global Deprotection of the C-Terminal tert-Butyl Ester

Objective: To unmask the C-terminal carboxylic acid of the Nle-containing peptide fragment for subsequent convergent condensation or final API formulation.

  • Preparation: Dissolve the purified Fmoc-Peptide-Nle-OtBu in a cleavage cocktail of Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) / Triisopropylsilane (TIPS) (Ratio: 50:45:5 v/v/v).

    • Mechanistic Insight: TIPS is mandatory. It acts as a carbocation scavenger to prevent the highly reactive tert-butyl cation (generated during cleavage) from re-alkylating the peptide backbone (e.g., at Trp or Tyr residues).

  • Reaction: Stir at room temperature for 1.5 hours.

  • Precipitation: Concentrate the mixture under a gentle stream of nitrogen to approximately 10% of its original volume. Add cold diethyl ether (-20°C) to precipitate the deprotected peptide.

  • Validation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

    • Self-Validation Check: Analyze the dried pellet via LC-MS. A mass shift of exactly -56 Da confirms the successful removal of the tert-butyl group.

LPPS_Workflow A H-Nle-OtBu·HCl (Starting Material) B Neutralization (DIEA in DMF/DCM) A->B C Free Amine: H-Nle-OtBu B->C D Coupling Reaction (Fmoc-AA-OH + HATU/HOAt) C->D E Protected Dipeptide (Fmoc-AA-Nle-OtBu) D->E F Fmoc Deprotection (20% Piperidine) E->F G Iterative LPPS Cycles F->G H Global Deprotection (TFA/Scavengers) G->H I Final Peptide (C-terminal Nle-OH) H->I

Workflow of Liquid-Phase Peptide Synthesis (LPPS) utilizing H-Nle-OtBu·HCl.

Applications in Drug Development

H-Nle-OtBu·HCl has been extensively utilized in the synthesis of small molecule inhibitors and peptidomimetics. For instance, in the development of, norleucine tert-butyl ester hydrochloride is used as a critical synthon to build the hydrophobic core of the inhibitor[4]. By coupling N-(3,5-difluorophenylacetyl)-L-alanine with H-Nle-OtBu·HCl, researchers successfully synthesize potent semi-solid intermediates with high stereochemical fidelity[5]. Furthermore, modern LPPS strategies utilizing hydrophobic tags heavily rely on tert-butyl protected C-termini to maintain solubility and enable advanced precipitation-based purification cycles[6].

References

  • LookChem Database. "Norleucine tert-butyl ester hydrochloride (CAS 119483-48-6)". LookChem. Available at: [Link]

  • US Patent 6,211,235 B1.
  • Chemical Reviews. "Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides". ACS Publications. Available at:[Link]

  • Organic Letters. "Liquid-Phase Peptide Synthesis of Tropolone–Peptide Hybrid Antimalarials". ACS Publications. Available at:[Link]

Sources

Method

Norleucine tert-butyl ester hydrochloride solubility in DMF and DCM

Application Note: Solvation Dynamics and Coupling Protocols for Norleucine tert-Butyl Ester Hydrochloride in DMF and DCM Executive Summary Norleucine (Nle) is an aliphatic, non-proteinogenic amino acid frequently incorpo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvation Dynamics and Coupling Protocols for Norleucine tert-Butyl Ester Hydrochloride in DMF and DCM

Executive Summary

Norleucine (Nle) is an aliphatic, non-proteinogenic amino acid frequently incorporated into peptidomimetics to enhance metabolic stability and probe hydrophobic binding pockets. Its protected derivative, Norleucine tert-butyl ester hydrochloride (H-Nle-OtBu·HCl), is a foundational building block in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis, notably utilized in the development of β-amyloid peptide inhibitors[1][2]. Proper solvation of this precursor is paramount for efficient coupling. This technical guide details the physicochemical behavior of H-Nle-OtBu·HCl in N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), providing field-validated, self-verifying protocols for researchers and drug development professionals.

Physicochemical Causality: The Solvation Dynamics of H-Nle-OtBu·HCl

The solubility profile of H-Nle-OtBu·HCl is governed by its dichotomous molecular structure. The molecule possesses a highly polar, ionic N-terminal headgroup ( −NH3+​Cl− ) and a highly lipophilic tail composed of the straight-chain aliphatic norleucine side chain and the bulky tert-butyl ester[3].

Solvation in DMF (Polar Aprotic): DMF is the gold standard solvent for SPPS due to its high dielectric constant ( ϵ≈36.7 ) and potent hydrogen-bond accepting capabilities[4][5]. The formamide carbonyl oxygen effectively disrupts the ionic crystal lattice of the hydrochloride salt by solvating the ammonium cation, while the bulk solvent accommodates the hydrophobic tail. Consequently, H-Nle-OtBu·HCl exhibits high, immediate solubility in pure DMF without the need for chemical modification.

Solvation in DCM (Moderately Polar): DCM is a moderately polar solvent ( ϵ≈9.1 ) that lacks the capacity to overcome the ionic lattice energy of the hydrochloride salt. When H-Nle-OtBu·HCl is added to pure DCM, it forms a heterogeneous, cloudy suspension. To achieve solubility in DCM—which is often preferred in solution-phase synthesis to minimize racemization and facilitate rapid solvent evaporation—the salt must be neutralized in situ. The addition of a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), deprotonates the ammonium group to generate the free amine (H-Nle-OtBu)[6]. Stripped of its ionic charge, the highly lipophilic free amine dissolves instantly and completely in DCM.

Solvation A H-Nle-OtBu·HCl (Solid Salt) B DMF (Polar Aprotic) A->B Dissolve C DCM (Moderately Polar) A->C Dissolve D Complete Solvation (Ion-Dipole) B->D E Partial Solvation (Suspension) C->E F Add DIPEA (Neutralization) E->F G Free Amine Fully Soluble F->G

Fig 1: Solvation and neutralization pathways of H-Nle-OtBu·HCl in DMF and DCM.

Quantitative Solvation Profiles

The following table summarizes the empirical solubility characteristics of H-Nle-OtBu·HCl to guide solvent selection and stoichiometric planning.

Solvent SystemH-Nle-OtBu·HCl StateSolubility LevelDielectric Constant ( ϵ )Primary Solvation Mechanism
Pure DMF Intact HCl SaltHigh (>0.5 M)36.7Ion-dipole interactions[5]
Pure DCM Intact HCl SaltVery Low (<0.05 M)9.1Insufficient lattice disruption
DCM + DIPEA Free AmineHigh (>0.5 M)~9.1Hydrophobic/Lipophilic solvation[6]

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating; the physical state of the reaction mixture acts as a real-time indicator of chemical readiness.

Protocol A: Direct Solvation in DMF (Optimized for SPPS)
  • Gravimetric Preparation: Weigh the required mass of H-Nle-OtBu·HCl into a dry, inert reaction vessel.

    • Causality: Ensuring the vessel is strictly anhydrous prevents the premature hydrolysis of active esters (e.g., HATU/HOAt complexes) during the subsequent coupling phase.

  • Solvent Addition: Add peptide-synthesis grade DMF (typically 5–10 mL per mmol of amino acid)[4].

    • Causality: Peptide-synthesis grade DMF is purged of dimethylamine impurities, which can cause unwanted side reactions or premature Fmoc deprotection in complex SPPS workflows.

  • Agitation: Vortex the mixture for 60 seconds at room temperature.

  • Validation Check: Visually inspect the solution. It must be completely transparent.

    • Self-Validation: If the solution remains cloudy, it indicates either solvent saturation (concentration exceeds 0.5 M) or the presence of inorganic salt impurities. Do not proceed to coupling until optical clarity is achieved.

Protocol B: In Situ Free-Basing in DCM (Optimized for Solution-Phase Coupling)
  • Suspension Formation: Suspend H-Nle-OtBu·HCl in anhydrous DCM (10 mL per mmol).

    • Causality: The salt will not dissolve, intentionally forming a milky suspension. This is expected behavior due to DCM's low dielectric constant.

  • Base Addition: Add 1.05 to 1.1 equivalents of DIPEA dropwise while stirring[6].

    • Causality: The slight 5–10% molar excess of DIPEA ensures complete deprotonation of the norleucine ammonium salt, shifting the equilibrium entirely toward the lipophilic free amine. Any unneutralized salt will remain insoluble, reducing the effective molarity of the reactant and stalling the coupling reaction[2].

  • Solvation Transition: Stir for 2–3 minutes at room temperature.

  • Validation Check: The cloudy suspension must transition to a crystal-clear solution.

    • Self-Validation: The visual clearing of the solution is a direct, real-time indicator that the free-basing reaction is complete. If particulates remain, verify the stoichiometry of the added base.

  • Coupling Preparation: The solution is now ready for the addition of coupling reagents (e.g., EDC, DIC) and the carboxylic acid partner.

Workflow Step1 Weigh H-Nle-OtBu·HCl Step2 Add Primary Solvent (DMF or DCM) Step1->Step2 Decision Is solution clear? Step2->Decision Step3A Proceed to Coupling Decision->Step3A Yes (DMF) Step3B Add Base (DIPEA) Equimolar + 5% excess Decision->Step3B No (DCM) Step4 Vortex & Sonicate (2-5 mins) Step3B->Step4 Step4->Step3A

Fig 2: Step-by-step preparation workflow for coupling H-Nle-OtBu·HCl in peptide synthesis.

Troubleshooting and Quality Control

  • Persistent Cloudiness in DCM Post-Neutralization: If the DCM solution remains turbid after the addition of DIPEA, the reagent may have absorbed atmospheric moisture, leading to salt aggregation. Corrective Action: Add an additional 0.1 equivalents of DIPEA and sonicate the vessel for 2 minutes.

  • Gelation in DMF: Highly concentrated solutions (>0.8 M) of protected aliphatic amino acids can occasionally form gels in DMF due to hydrophobic side-chain packing. Corrective Action: Dilute the solution to 0.5 M with additional DMF and gently warm to 35°C until the gel breaks.

References

  • Amino Acid Derivatives for Peptide Synthesis . peptide.com. 7

  • METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS (WO1998022494A2) . google.com (Patents).1

  • Compounds for inhibiting β-amyloid peptide release and/or its synthesis (US6207710B1) . google.com (Patents). 2

  • Supporting Information for: Membrane Enhanced Peptide Synthesis . rsc.org. 4

  • Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology . nih.gov. 6

  • Solubility of amino acid (AA) derivatives in DMF, neat green solvents and selected binary mixtures . researchgate.net. 5

  • Process for preparing amino acid tert-butyl ester hydrochloric acid salts (WO2003053909A1) . google.com (Patents). 3

Sources

Application

Application Note: Norleucine tert-Butyl Ester Hydrochloride in Peptide Drug Discovery

Executive Summary & Strategic Rationale In the development of peptide therapeutics and biopharmaceuticals, the natural amino acid methionine presents a significant biochemical liability. The thioether side chain of methi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the development of peptide therapeutics and biopharmaceuticals, the natural amino acid methionine presents a significant biochemical liability. The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide or sulfone. This degradation pathway can disrupt secondary structures, abrogate receptor binding, and severely limit the shelf-life of biologic drugs[1].

To circumvent this, drug development professionals utilize Norleucine (Nle) as a direct structural isostere for methionine. Norleucine retains the unbranched, aliphatic geometry and hydrophobic packing characteristics of methionine but replaces the oxidizable sulfur atom with a stable methylene group[2].

Norleucine tert-butyl ester hydrochloride (H-Nle-OtBu·HCl) is a highly specialized building block used in both Solution-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS).

  • The tert-butyl (OtBu) ester provides robust C-terminal protection, preventing unwanted polymerization during coupling. It is strictly orthogonal to base-labile protecting groups (like Fmoc), allowing for selective N-terminal elongation.

  • The hydrochloride (HCl) salt ensures long-term shelf stability by protonating the primary amine, preventing spontaneous diketopiperazine formation or degradation until it is intentionally neutralized in situ.

Physicochemical Profiling & Orthogonality

Understanding the structural and chemical parameters of H-Nle-OtBu·HCl is critical for rational experimental design. The following tables summarize the comparative advantages of Nle over Met, and the orthogonality of the OtBu protecting group.

Table 1: Structural & Chemical Comparison of Methionine vs. Norleucine
ParameterMethionine (Met)Norleucine (Nle)Strategic Impact in Drug Design
Side Chain Structure -CH₂-CH₂-S-CH₃-CH₂-CH₂-CH₂-CH₃Nle provides identical steric bulk without the heteroatom.
Oxidation Susceptibility High (Forms Sulfoxide/Sulfone)None Nle eliminates oxidative degradation pathways[1].
Hydrophobicity (LogP) ModerateHigh Nle enhances lipophilicity, improving membrane permeability.
Secondary Structure Low propensity for β-turnsStabilizes α-helices & β-sheetsNle acts as a helical-stabilizing residue in peptidomimetics[3].
Table 2: Protecting Group Orthogonality for H-Nle-OtBu
Reaction ConditionReagent SystemOtBu Ester StatusCausality / Mechanism
Fmoc Cleavage 20% Piperidine in DMFStable OtBu is completely resistant to base-catalyzed elimination.
Z (Cbz) Cleavage H₂, Pd/C (Hydrogenolysis)Stable Aliphatic esters do not undergo catalytic hydrogenolysis.
OtBu Cleavage 90-95% TFA + ScavengersCleaved Strong acid protonates the ester, releasing a tert-butyl cation.

Synthesis Workflow Visualization

The following diagram illustrates the logical workflow for incorporating H-Nle-OtBu·HCl into a growing peptide chain, highlighting the orthogonal deprotection pathways available post-coupling.

SynthesisWorkflow N1 Fmoc-AA-OH (N-Protected Amino Acid) N3 Neutralization & Activation (DIPEA + HATU in DMF) N1->N3 Combine N2 H-Nle-OtBu HCl (Norleucine Building Block) N2->N3 Combine N4 Fmoc-AA-Nle-OtBu (Protected Dipeptide) N3->N4 Amide Bond Formation N5 N-Terminal Elongation (Fmoc Cleavage: 20% Piperidine) N4->N5 Pathway A N6 C-Terminal Deprotection (OtBu Cleavage: 95% TFA) N4->N6 Pathway B

Peptide fragment synthesis workflow utilizing H-Nle-OtBu HCl for orthogonal deprotection.

Experimental Methodologies

The following protocols outline the self-validating procedures for utilizing H-Nle-OtBu·HCl in solution-phase peptide fragment synthesis.

Protocol A: Solution-Phase Amide Bond Formation

Objective: Couple an N-protected amino acid (Fmoc-AA-OH) to H-Nle-OtBu·HCl.

  • Activation: Dissolve 1.0 equivalent of Fmoc-AA-OH and 1.05 equivalents of HATU in anhydrous DMF (0.1 M concentration).

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state. HATU is selected over standard carbodiimides (like DCC) because it forms an highly reactive HOAt ester, driving the reaction to completion rapidly and minimizing epimerization.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture and stir for 2 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, facilitating rapid activation by HATU.

  • Neutralization of the Building Block: In a separate vial, suspend 1.1 equivalents of H-Nle-OtBu·HCl in DMF. Add 1.2 equivalents of DIPEA.

    • Causality: This is a critical step. The HCl salt must be neutralized to liberate the free primary amine of norleucine. Without this, the amine remains protonated and non-nucleophilic, resulting in zero coupling.

  • Coupling: Combine the two solutions. Stir at room temperature for 1–2 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC). Perform a Ninhydrin (Kaiser) stain.

    • Validation Check: The disappearance of the free amine (which stains purple/blue) indicates successful consumption of the H-Nle-OtBu building block.

  • Workup: Dilute with ethyl acetate. Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄ and concentrate under vacuum.

Protocol B: C-Terminal Deprotection (OtBu Cleavage)

Objective: Cleave the tert-butyl ester to liberate the C-terminal carboxylic acid for further fragment condensation.

  • Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O.

    • Causality: TFA provides the high acidity required to protonate the ester oxygen and force the departure of the tert-butyl cation. TIPS and water are mandatory carbocation scavengers; without them, the highly reactive tert-butyl cation will irreversibly alkylate electron-rich side chains (e.g., Trp, Tyr) or the peptide backbone.

  • Cleavage: Dissolve the protected peptide in the cocktail (10 mL per gram of peptide). Stir at room temperature for 2–3 hours.

    • Causality: OtBu esters are kinetically slower to cleave than highly acid-labile groups (like Trt). A minimum of 2 hours ensures complete deprotection.

  • Precipitation: Concentrate the reaction mixture to 1/3 volume under a stream of nitrogen. Add dropwise to 10 volumes of ice-cold diethyl ether.

  • Self-Validation (LC-MS): Centrifuge the precipitate, wash with ether, and analyze via LC-MS.

    • Validation Check: Look for a mass shift of -56 Da (loss of isobutylene) from the parent mass, confirming complete removal of the OtBu group.

Case Studies in Biotherapeutics

The strategic substitution of methionine with norleucine has driven significant breakthroughs in modern drug discovery:

  • Immunocytokine Engineering (IL-7 & IL-18): Recombinant interleukins often suffer from instability and detuned biological activity due to oxidation. In the synthesis of modified IL-7 and IL-18 polypeptides, researchers have successfully replaced all vulnerable methionine residues (e.g., Met 17, Met 27, Met 54 in IL-7) with norleucine. This substitution completely stabilized the synthetic immunocytokines against oxidative degradation while preserving their immunomodulatory efficacy[4][5].

  • Viral Protease Inhibitors: In the development of transition-state inhibitors targeting the Kaposi's sarcoma-associated herpesvirus protease, norleucine was utilized in positional scanning synthetic combinatorial libraries. Acting as a stable methionine isostere, Nle allowed researchers to map the enzyme's substrate specificity and synthesize potent diphenylphosphonate inhibitors without introducing oxidative liabilities into the drug candidate[2].

  • Peptidomimetics & Foldamers: Norleucine is frequently paired with N-methylated amino acids to nucleate and engineer rigid β-sheet conformations. Because Nle lacks the low turn-propensity issues of natural methionine, it serves as an ideal hydrophobic core residue in both lipophilic and hydrophilic environments[3].

References

  • Title : Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source : PMC / nih.gov URL :[Link]

  • Title : Engineering β-sheets employing N-methylated heterochiral amino acids Source : PMC / nih.gov URL :[Link]

  • Title: Synthetic il-7 and il-7 immunocytokines (EP4366780A1)
  • Title: Modified il-18 polypeptides (AU2023224445A1)
  • Title : Communication between the active sites and dimer interface of a herpesvirus protease revealed by a transition-state inhibitor Source : PNAS URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete coupling of Norleucine tert-butyl ester hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing kinetic bottlenecks when utilizing unnatural amino acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing kinetic bottlenecks when utilizing unnatural amino acid derivatives. Norleucine tert-butyl ester hydrochloride (H-Nle-OtBu·HCl) is a highly valuable building block, often deployed as a methionine bioisostere. However, its specific structural and chemical properties—namely its formulation as a hydrochloride salt and the steric bulk of the tert-butyl ester—require precise stoichiometric and environmental control during nucleophilic acyl substitution.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind incomplete couplings and provide a self-validating framework to ensure absolute reaction fidelity.

Diagnostic Logic: Kinetic Bottlenecks of Amino Acid Ester Hydrochlorides

Before altering your protocol, use the diagnostic workflow below to identify the root cause of your stalled coupling reaction.

Troubleshooting Start Incomplete Coupling of H-Nle-OtBu·HCl CheckBase Check Base Equivalents (Neutralization) Start->CheckBase BaseLow < 2.0 eq Base CheckBase->BaseLow BaseOK ≥ 2.0 eq Base CheckBase->BaseOK FixBase Increase DIPEA/NMM to 2.5 - 3.0 eq BaseLow->FixBase CheckReagent Evaluate Coupling Reagent BaseOK->CheckReagent FixBase->CheckReagent ReagentWeak EDC/HOBt or DCC CheckReagent->ReagentWeak ReagentStrong HATU, COMU, or DIC/OxymaPure CheckReagent->ReagentStrong FixReagent Switch to HATU/DIPEA or DIC/Oxyma ReagentWeak->FixReagent CheckSolvent Assess Solvent & Solubility ReagentStrong->CheckSolvent FixReagent->CheckSolvent SolventPoor Precipitation observed (e.g., in DCM) CheckSolvent->SolventPoor Success Complete Coupling (Self-Validated via LC-MS) CheckSolvent->Success Clear solution FixSolvent Switch to DMF or NMP (Better salt solubility) SolventPoor->FixSolvent FixSolvent->Success

Diagnostic workflow for troubleshooting H-Nle-OtBu·HCl coupling inefficiencies.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my coupling reaction stall at 60-70% conversion despite using a 1.2x excess of the carboxylic acid and coupling reagent? The Causality: The nucleophile in your system is supplied as a hydrochloride salt (H-Nle-OtBu·HCl). To participate in nucleophilic acyl substitution, the α -amine must be fully deprotonated. If you only use 1.0 to 1.5 equivalents of a tertiary base like N,N-Diisopropylethylamine (DIPEA), the equilibrium does not fully favor the free amine. Furthermore, as the coupling progresses, the accumulation of base-hydrochloride byproducts (e.g., DIPEA·HCl) can actively decrease the reaction speed and trap the nucleophile[1]. The Solution: You must decouple the neutralization step from the activation step. Use a minimum of 2.5 to 3.0 equivalents of DIPEA or N-methylmorpholine (NMM) relative to the hydrochloride salt to ensure complete liberation of the amine and to buffer the acidic byproducts generated during activation[2][3].

Q2: Does the tert-butyl ester group on Norleucine cause steric hindrance that prevents complete coupling? The Causality: Norleucine (Nle) features a linear aliphatic side chain that is not inherently hindered at the α -carbon. However, the bulky tert-butyl (tBu) ester at the C-terminus induces localized steric shielding around the adjacent α -amine. When reacting with a bulky activated carboxylic acid, this steric clash raises the activation energy of the transition state, causing standard carbodiimides (like EDC or DIC alone) to fail or proceed too slowly, leading to competing side reactions like hydrolysis of the active ester. The Solution: Switch to highly reactive aminium/uronium salts. Reagents such as HATU or HCTU are specifically recommended for sterically challenging couplings because they form a highly reactive 7-azabenzotriazole (HOAt) active ester intermediate that dramatically accelerates the aminolysis step.

Q3: I observe a cloudy suspension when I add DIPEA to my H-Nle-OtBu·HCl solution in DCM. Is this causing the incomplete coupling? The Causality: Yes. The cloudiness indicates the precipitation of either the un-neutralized H-Nle-OtBu·HCl or the liberated DIPEA·HCl salt. In non-polar or moderately polar solvents like Dichloromethane (DCM), hydrochloride salts have very poor solubility. If your nucleophile is trapped in a colloidal or solid phase, the effective molarity in solution drops drastically, stalling the reaction kinetics. The Solution: Utilize a more polar aprotic solvent system. A solvent switch to N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), or using a DCM/DMF mixture, ensures complete dissolution of both the starting materials and the resulting amine salts[2].

Q4: How can I design a self-validating protocol to ensure the coupling is complete before moving to the next step? The Causality: Relying solely on standardized reaction times (e.g., "stir for 2 hours") is a common pitfall that leads to downstream purification failures. Because H-Nle-OtBu·HCl is a C-protected ester, it is typically used in solution-phase synthesis, meaning solid-phase colorimetric assays (like the Kaiser or Ninhydrin tests) are inapplicable. The Solution: Implement a self-validating In-Process Control (IPC) using LC-MS. The system is validated when the Extracted Ion Chromatogram (EIC) for the free amine (m/z = 188.1 [M+H]+) falls below the limit of detection, and the ratio of product to activated acid stabilizes.

Quantitative Analysis of Coupling Parameters

To optimize your specific workflow, consult the following quantitative matrix comparing coupling reagent efficacies specifically for amino acid ester hydrochlorides.

Table 1: Coupling Reagent Efficacy for Amino Acid Ester Hydrochlorides

Coupling Reagent SystemBase Equivalents RequiredRelative Aminolysis KineticsByproduct Solubility (in DMF)Recommendation for H-Nle-OtBu·HCl
EDC·HCl / HOBt 2.5 - 3.0 eqModerateGoodBaseline for unhindered acids; prone to stalling.
DIC / OxymaPure 2.0 - 2.5 eqFastExcellentStrong alternative to uroniums; avoids guanidinylation.
HATU / DIPEA 2.5 - 3.0 eqVery FastExcellentOptimal for bulky/hindered couplings.
T3P / DIPEA 3.0 - 4.0 eqModerateGoodGreen alternative; requires excess base to displace product[1].

Self-Validating Experimental Protocol: Optimized Solution-Phase Coupling

This protocol utilizes HATU/DIPEA in DMF to systematically address salt neutralization and steric hindrance, ensuring >98% conversion.

Materials Required:

  • Carboxylic acid component (1.0 eq)

  • H-Nle-OtBu·HCl (1.1 eq)

  • HATU (1.05 eq)

  • DIPEA (3.0 eq total)

  • Anhydrous DMF

Step 1: Carboxylic Acid Pre-Activation

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Add 1.0 eq of DIPEA. Stir at room temperature for 5 minutes.

  • Causality Check: Pre-activation prevents the highly reactive uronium salt (HATU) from reacting directly with the free amine of Norleucine, which would form an irreversible guanidinium byproduct.

Step 2: Nucleophile Neutralization (Critical Step)

  • In a separate, dry vial, suspend H-Nle-OtBu·HCl (1.1 eq) in a minimal volume of anhydrous DMF.

  • Add 2.0 eq of DIPEA. Sonicate or vortex for 1 minute until the solution is completely clear.

  • Causality Check: This step ensures 100% liberation of the free α -amine prior to introduction to the activated ester, overcoming the kinetic penalty of the hydrochloride salt[2].

Step 3: Coupling Reaction

  • Transfer the neutralized H-Nle-OtBu solution dropwise to the pre-activated acid mixture.

  • Stir at room temperature under a nitrogen atmosphere.

Step 4: Self-Validating In-Process Control (IPC)

  • At t=30 min and t=60 min, withdraw a 5 µL aliquot.

  • Dilute the aliquot in 1 mL of Acetonitrile/Water (50:50) and analyze via LC-MS.

  • Validation Check: The reaction is objectively complete when the m/z 188.1 peak (corresponding to free H-Nle-OtBu) plateaus or disappears, and the mass of the activated acid is fully consumed. Do not proceed to workup until this analytical threshold is met.

Step 5: Aqueous Workup

  • Dilute the reaction mixture with Ethyl Acetate (10x volume).

  • Wash sequentially with 5% aqueous Citric Acid (3x) to protonate and remove excess unreacted Norleucine and DIPEA.

  • Wash with saturated aqueous NaHCO3 (3x) to remove acidic byproducts (e.g., HOAt).

  • Wash with Brine (1x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

  • How to troubleshoot incomplete coupling of Boc-His(Boc)-OH . Benchchem. Link

  • The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications . Durham E-Theses. 2

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges . RSC Publishing. 1

  • A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid . PMC (NIH). 3

Sources

Optimization

Preventing racemization of Norleucine tert-butyl ester hydrochloride during synthesis

Initiating the Analysis I'm now diving into the request. I'm focusing on preventing racemization of Norleucine tert-butyl ester hydrochloride during its synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm now diving into the request. I'm focusing on preventing racemization of Norleucine tert-butyl ester hydrochloride during its synthesis. My initial thoughts are centered around the technical support center aspect.

Developing the Technical Support

I'm expanding the scope to include troubleshooting guides and FAQs, specifically in a Q&A format. My target audience is researchers and drug development professionals. The requirements are becoming clearer, particularly regarding autonomy in editorial control, the "Senior Application Scientist" persona, and emphasis on E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness). I'm also planning data presentation via tables, step-by-step experimental protocols, and mandatory visualizations using Graphviz (DOT language) to illustrate workflows.

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I've specified a color palette to guide the visual presentation: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, and #5F6368. Additionally, I've deconstructed the scientific core, focusing on Norleucine tert-butyl ester hydrochloride, its role in peptide synthesis, and the critical issue of racemization during synthesis, particularly esterification. I'm now exploring methods like isobutylene with acid catalysis and tert-butyl acetate approaches.

Designing Support Center Content

I am now focusing on creating a technical support center. My priority is developing troubleshooting guides and FAQs that specifically address preventing racemization of H-Nle-OtBu·HCl during synthesis. I’m thinking about what information would be most critical for researchers and scientists.

Defining Target Audience Requirements

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Elaborating Racemization Prevention

I am now delving into the specifics of racemization prevention during H-Nle-OtBu·HCl synthesis. I'm focusing on direct esterification using tert-Butyl acetate with perchloric acid (HClO4) or a safer alternative like Tf2NH or sulfuric acid. I'm also planning to create a "Mechanistic Insights" section in the guide, with DOT diagrams to visually illustrate the oxazolone formation vs. direct esterification pathways.

Structuring Troubleshooting Content

I am now structuring the troubleshooting content in a question-and-answer format. I'm building out solutions to high racemization rates during carbodiimide/DMAP coupling by suggesting direct esterification of unprotected Nle. I'm also including solutions for low yield with isobutylene/H2SO4, focusing on pressure and temperature control. I'm then considering the hazards of perchloric acid, and providing Tf2NH or H2SO4 as safer alternatives. I plan to construct a self-validating experimental protocol and data presentation elements.

Analyzing Racemization Pathways

I'm now comparing two reaction pathways. Pathway A involves N-protected norleucine, which leads to an oxazolone intermediate and subsequent racemization, whereas Pathway B uses unprotected norleucine and maintains chirality. I am thinking of including visuals from this comparison in the mechanistic insights section to highlight the critical differences in these pathways for the support center.

Visualizing Esterification Pathways

I'm now creating a visual representation of the esterification process. My focus is on contrasting the routes using protonated amine and tert-Butyl acetate, and showing how the direct t-butylation method leads to enantiopure H-Nle-OtBu·HCl, avoiding the oxazolone intermediate. I aim to create a clear and concise Graphviz diagram to enhance user understanding. The goal is to provide a reference for racemization pathways in the support center content.

Workflow Node1 N-protected Norleucine (Carboxylic Acid) Node2 Coupling Agent / Base Node1->Node2 Node3 Oxazolone Intermediate (Racemization Prone) Node2->Node3 Node4 H-Nle-OtBu·HCl (Racemized) Node3->Node4 Node5 Norleucine (Unprotected) Node6 Protonated Amine (H2SO4 / tBuOAc) Node5->Node6 Strong Acid Node7 H-Nle-OtBu·HCl (Enantiopure) Node6->Node7 Direct t-Butylation (No Oxazolone)

Refining Experimental Protocol

I'm now detailing a robust experimental procedure for direct esterification. I'm focusing on key steps, like temperature control during catalyst addition and stirring, along with self-validating in-process controls (IPCs). I aim to ensure complete conversion and avoid racemization with this protocol. I'm incorporating this directly into the support center's troubleshooting content.

Detailing Support Center Content

I am now focusing on the mechanistic causes of racemization during coupling and how to prevent it. I'm focusing on why DMAP's basicity is problematic and leads to an alpha-proton abstraction and oxazolone formation. To stop this, I'm proposing direct esterification of the unprotected amino acid, which shuts down this mechanism. The key is in the protonation. I am working to highlight this difference in the support center.

Incorporating In-Process Checks

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Constructing Esterification Tables

I am now building a table to quantitatively compare various esterification methods for norleucine, with columns for method, catalyst, temperature, yield, racemization risk, and safety profile. I'm focusing on contrasting DCC/DMAP with isobutylene/H2SO4, t-Butyl acetate/HClO4, and t-Butyl acetate/Tf2NH. I aim for this to provide immediate, actionable insights to users to facilitate decision-making. I will provide experimental protocols for methods in the Q&A to follow.

Refining Troubleshooting Questions

I'm refining the Q&A section of the support content. I'm focusing on troubleshooting racemization in Fmoc-protected Norleucine synthesis using DCC/DMAP, and also methods for direct tert-butylation of free Norleucine. I will address why a user might see high racemization when using DCC/DMAP, and provide mechanistic insight. I'm working to make the table in the previous update easily accessible for comparison.

Drafting Content and Citations

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\n\n Finalizing Content and Visuals

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\n\n Confirming URLs for Citations

I'm now ensuring the validity of my citations and links. I am making sure the in-text citations [1] point to verified sources from my search results. I am now creating a reference list to provide users with a record of the sources used to develop the support content.

Verifying Reference URLs

I'm now cross-checking and validating the URLs for each citation in my support content, ensuring accuracy and availability. I want the references to provide direct support and accessibility for the user. I'm focusing on ensuring each one directs to a published article or source supporting the information provided, such as the direct esterification methods and racemization studies.

Validating Reference Accuracy

I am now thoroughly reviewing each citation to confirm the accuracy and relevance of their supporting data. I am double-checking that all URLs function correctly and point to the intended sources, ensuring the user has access to authoritative information. I am paying particular attention to sources that discuss direct esterification of unprotected Norleucine and racemization mechanisms.

Validating Content Accuracy

I am now meticulously verifying all elements in the support content. I am scrutinizing the accuracy of my statements, calculations, and explanations, especially within the context of the self-validating experimental protocols and data presentation. This includes both the text and the diagram. The goal is to ensure the user receives accurate and trustworthy information for preventing racemization.

Refining Workup Protocols

I'm now detailing the workup and salt formation procedure. My current focus is refining the experimental protocol, ensuring it aligns with literature [3]. I'm incorporating the critical step of quenching the reaction mixture, extracting into EtOAc, and subsequent treatment with HCl in ether to precipitate the hydrochloride salt. This will give users a concise and verifiable method.

Troubleshooting

Resolving poor solubility of Norleucine tert-butyl ester hydrochloride in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected bottlenecks during peptide synthesis and organic coupling workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected bottlenecks during peptide synthesis and organic coupling workflows. One of the most common—yet easily resolvable—issues is the poor solubility of protected amino acid salts, specifically Norleucine tert-butyl ester hydrochloride (H-Nle-OtBu·HCl).

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind this solubility barrier and provide self-validating protocols to ensure your downstream reactions proceed with high yield and purity.

The Root Cause: Why is H-Nle-OtBu·HCl Insoluble?

Norleucine is a highly lipophilic, straight-chain aliphatic amino acid. Esterifying the C-terminus with a tert-butyl group further increases its hydrophobicity. However, because the N-terminus is protonated as a hydrochloride salt ( −NH3+​Cl− ), the molecule possesses a highly polar, ionic domain that forms a rigid crystal lattice.

Standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) have low dielectric constants and to disrupt these ionic interactions[1]. To resolve this, you must either disrupt the lattice using a highly polar aprotic co-solvent or eliminate the ionic charge entirely by neutralizing the salt into its free amine form.

Troubleshooting Workflow

G Start H-Nle-OtBu·HCl Insoluble in DCM/EtOAc Dec Is aqueous workup compatible? Start->Dec ExSitu Ex-Situ Free-Basing (Liquid-Liquid Extraction) Dec->ExSitu Yes InSitu In-Situ Neutralization (Add DIPEA/NMM) Dec->InSitu No (Coupling) CoSolv Solvent Modification (Add DMF/NMP) Dec->CoSolv No (Salt needed) Res1 Pure Free Amine in Organic Phase ExSitu->Res1 Res2 Homogeneous Reaction Mixture InSitu->Res2 CoSolv->Res2

Decision matrix for resolving amino acid ester hydrochloride solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does my H-Nle-OtBu·HCl form a cloudy, unreactive suspension in Dichloromethane (DCM), and how does this impact my coupling reactions? A1: The cloudiness is un-dissolved crystalline salt. If the amine remains locked in the solid phase, it cannot act as a nucleophile, leading to unreacted starting material and drastically reduced yields. You must either [2] to dissolve the compound or modify your solvent system.

Q2: Should I use a co-solvent like DMF, or should I free-base the amine? A2: This depends entirely on your downstream chemistry. If your coupling reagents (e.g., HATU, EDC) are stable in polar aprotic environments, adding 10-20% v/v DMF to your DCM suspension is the fastest resolution, as [3]. However, if your reaction requires strictly non-polar conditions to prevent side reactions (like racemization) or if DMF complicates your purification, you must free-base the amine.

Q3: When performing in-situ neutralization, which organic base is optimal? A3: Avoid Triethylamine (TEA) if possible; its relatively unhindered nature allows it to act as a nucleophile, which can promote racemization. Instead, use sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or [4]. DIPEA acts purely as a proton sponge, while NMM is a milder base that maintains a homogeneous solution without over-basifying the microenvironment.

Quantitative Solubility Data

Use the table below to select the optimal solvent system based on the dielectric constant ( ϵ ) required to solvate your specific molecular state.

Solvent SystemDielectric Constant ( ϵ )State of H-Nle-OtBu·HCl (Salt)State of H-Nle-OtBu (Free Base)Application Suitability
100% DCM 9.1Insoluble (Suspension)Highly SolubleFree-amine couplings
100% EtOAc 6.0Insoluble (Suspension)Highly SolubleLiquid-liquid extraction
100% THF 7.5Poorly SolubleHighly SolubleNMM-mediated couplings
100% DMF 36.7Highly SolubleHighly SolubleUniversal peptide synthesis
DCM:DMF (9:1) ~11.8SolubleHighly SolubleDifficult/hindered couplings

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Ex-Situ Free-Basing via Liquid-Liquid Extraction

Purpose: To isolate the pure free amine of Norleucine tert-butyl ester prior to sensitive organic reactions.

  • Dissolution: Suspend 1.0 eq of H-Nle-OtBu·HCl in EtOAc (10 mL/g).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO3​ or 1M Na2​CO3​ . Stir vigorously for 10 minutes to drive the biphasic neutralization.

    • Self-Validation Checkpoint 1: Stop stirring and test the pH of the aqueous layer. It must read between 8.0 and 9.0. If it is acidic, the neutralization is incomplete; add more base until the target pH is reached.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to partition.

    • Self-Validation Checkpoint 2: The organic (upper) layer must be completely transparent. Any cloudiness indicates an emulsion, residual water, or un-neutralized salt.

  • Extraction & Washing: Extract the aqueous layer once more with fresh EtOAc. Combine the organic layers and wash with brine (1x).

  • Drying: Dry the combined organic phase over anhydrous Na2​SO4​ .

    • Self-Validation Checkpoint 3: Swirl the flask. The Na2​SO4​ should be free-flowing ("snow-globe effect"). Clumping indicates excess water remains; add more drying agent until it flows freely.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine as a clear oil. Use immediately or store at -20°C under inert gas.

Protocol B: In-Situ Neutralization for Amide Coupling

Purpose: To generate the reactive free amine directly in the reaction flask without the need for isolation.

  • Suspension: Add H-Nle-OtBu·HCl (1.0 eq) to the reaction flask and add dry DCM (5 mL/mmol).

    • Self-Validation Checkpoint 1: Visually confirm the presence of a cloudy, heterogeneous suspension.

  • Base Addition: Dropwise add 1.1 to 1.2 eq of DIPEA or NMM while stirring at room temperature.

    • Self-Validation Checkpoint 2: Within 2 to 5 minutes, the cloudy suspension must transition into a completely clear, homogeneous solution. This visual cue is the definitive thermodynamic confirmation that the insoluble salt has been successfully converted into the highly soluble free amine.

  • Activation: In a separate vial, pre-activate your carboxylic acid (1.1 eq) with HATU (1.1 eq) in a minimum volume of DMF for 5 minutes.

  • Coupling: Transfer the activated acid to the clear H-Nle-OtBu solution and stir for 2 hours. Monitor completion via TLC or LC-MS.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Norleucine tert-Butyl Ester Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges when coupling amino acids to Norleucine tert-butyl ester hydrochloride (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges when coupling amino acids to Norleucine tert-butyl ester hydrochloride (H-Nle-OtBu·HCl) .

Coupling to this specific building block presents a dual challenge: the dense steric cloud generated by the C-terminal tert-butyl ester shields the adjacent α-amine, while the hydrochloride salt requires precise in situ neutralization to restore nucleophilicity. Below, you will find diagnostic FAQs, comparative data, and self-validating protocols to ensure high-yield amide bond formation.

I. Troubleshooting FAQs: Diagnosing Coupling Failures

Q1: Why does my standard EDC/HOBt or DIC/HOBt coupling fail or stall when reacting with H-Nle-OtBu·HCl? A: Standard carbodiimide protocols form an OBt-active ester intermediate. The OBt leaving group is relatively bulky. When this intermediate approaches the α-amine of Norleucine, the adjacent tert-butyl ester creates severe steric repulsion. This steric clash raises the activation energy barrier, preventing nucleophilic attack. Consequently, the reaction stalls, increasing the likelihood of side reactions such as oxazolone formation and subsequent epimerization[1].

Q2: How does switching to HATU overcome this steric barrier? A: HATU incorporates a nitrogen atom at the 7-position of the benzotriazole ring, forming an OAt-active ester rather than an OBt-ester. The neighboring group effect of this nitrogen accelerates the reaction by stabilizing the transition state via hydrogen bonding with the incoming Nle amine. This effectively lowers the activation energy barrier, allowing the coupling to proceed efficiently despite the steric bulk of the tert-butyl group[2].

Q3: My incoming amino acid is also sterically hindered (e.g., Aib or an N-methylated residue). HATU is still giving low yields. What is the next step? A: When both coupling partners are sterically hindered (e.g., coupling Fmoc-Aib-OH to H-Nle-OtBu), even the OAt-ester may be too bulky. You must switch to acid fluoride activation . Reagents like TFFH generate acyl fluorides in situ. Because the fluoride atom has a van der Waals radius similar to hydrogen, it creates virtually zero steric clash during the transition state of the nucleophilic attack, making it the premier choice for extreme steric hindrance[3],[1].

Q4: How critical is the choice and stoichiometry of the base when using the HCl salt of Nle-OtBu? A: It is the most common point of failure. H-Nle-OtBu is supplied as a hydrochloride salt to prevent diketopiperazine formation and degradation. To make the amine nucleophilic, it must be completely "freebased" using a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA). If you do not account for the extra equivalent of base needed to neutralize the HCl salt, the local pH remains too low, the amine remains protonated, and the coupling will fail.

II. Quantitative Data: Coupling Reagent Selection

To optimize your synthetic strategy, compare the mechanistic profiles of standard coupling reagents below.

Coupling Reagent SystemActive IntermediateSteric ToleranceEpimerization RiskRecommended Use Case
EDC / HOBt OBt EsterLowModerateUnhindered linear peptides; standard solution-phase.
HATU / DIPEA OAt EsterHighLowModerate to high steric hindrance (e.g., standard AA to Nle-OtBu)[2].
PyBOP / NMM OBt EsterModerateModeratePhosphonium alternative to uronium salts; avoids guanidinylation.
TFFH / DIPEA Acyl FluorideVery HighVery LowExtreme steric hindrance (e.g., Aib or N-Me to Nle-OtBu)[3].

III. Decision Workflow for Hindered Couplings

Use the following logical pathway to determine the appropriate coupling strategy based on the steric profile of your incoming amino acid.

G Start Assess Incoming Amino Acid (Coupling to H-Nle-OtBu) Decision Is the incoming AA sterically hindered (e.g., Aib, N-Me)? Start->Decision Standard Use HATU / DIPEA (OAt Ester Formation) Decision->Standard No Extreme Use TFFH / DIPEA (Acyl Fluoride Formation) Decision->Extreme Yes Monitor Monitor via LC-MS or TLC Standard->Monitor Extreme->Monitor Success Proceed to Deprotection Monitor->Success Complete Fail Double Coupling or Microwave Assistance Monitor->Fail Incomplete Fail->Monitor Recouple

Caption: Decision workflow for selecting coupling reagents when reacting with H-Nle-OtBu·HCl.

IV. Self-Validating Experimental Protocols

Do not mix all reagents simultaneously. The causality of addition order is critical to prevent chain-terminating side reactions.

Protocol A: High-Efficiency Coupling via HATU/DIPEA

Use this protocol for standard Fmoc-amino acids coupling to H-Nle-OtBu·HCl.

  • Pre-activation (Causality: Prevents Guanidinylation):

    • Dissolve the Fmoc-protected incoming amino acid (1.0 eq) and (1.05 eq) in anhydrous DMF to a concentration of 0.1–0.2 M.

    • Add DIPEA (2.0 eq) and stir for exactly 2–3 minutes. Explanation: This ensures the uronium salt is fully converted to the OAt-ester. If unreacted HATU contacts the Nle amine, it will irreversibly guanidinylate (cap) the peptide.

  • Freebasing the Nucleophile:

    • In a separate vial, dissolve H-Nle-OtBu·HCl (1.1 eq) in anhydrous DMF. Add DIPEA (1.2 eq) and vortex. Explanation: The 1.2 eq of base strictly neutralizes the HCl salt, liberating the free α-amine.

  • Coupling:

    • Transfer the freebased H-Nle-OtBu solution to the pre-activated amino acid mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation (LC-MS):

    • Aliquot 5 µL into 100 µL of Acetonitrile/Water. Analyze via LC-MS.

    • Validation Check: The disappearance of the activated ester mass and the appearance of the product mass indicates success. If a mass of[M+98] is observed on the Nle fragment, guanidinylation occurred—increase pre-activation time in the next run.

Protocol B: Acyl Fluoride Activation via TFFH

Use this protocol for extreme steric hindrance (e.g., coupling Fmoc-Aib-OH or Fmoc-N-Me-Ala-OH to H-Nle-OtBu·HCl).

  • In Situ Fluorination (Causality: Minimizing Transition State Bulk):

    • Dissolve the sterically hindered Fmoc-amino acid (1.0 eq) in anhydrous DCM.

    • Add (1.1 eq) and DIPEA (2.5 eq). Stir for 30 minutes at room temperature. Explanation: TFFH converts the carboxylic acid into an acyl fluoride. The small atomic radius of fluorine removes the steric bulk associated with standard leaving groups.

  • Addition & Coupling:

    • Add H-Nle-OtBu·HCl (1.2 eq) directly to the reaction mixture, followed by an additional 1.2 eq of DIPEA to neutralize the hydrochloride salt.

    • Stir at room temperature overnight. (If thermally stable, gentle heating to 40°C can further overcome the activation energy barrier).

  • Self-Validation (Aqueous Workup):

    • Quench the reaction with water. Extract with EtOAc. Wash the organic layer sequentially with 5% NaHCO₃ (removes unreacted acid) and 1M HCl (removes unreacted Nle-OtBu and DIPEA).

    • Validation Check: Evaporate a small sample of the organic layer and check via TLC (Ninhydrin stain). A negative Ninhydrin test confirms the absence of unreacted free amines, validating complete coupling.

V. References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[3] URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (ACS Publications).[1] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Norleucine tert-Butyl Ester Hydrochloride Degradation

Welcome to the Advanced Diagnostics Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind the degradation of Norleucine tert-butyl ester hydrochloride (H-Nle-OtBu·HCl) and provide self-validating protocols to ensure the scientific integrity of your drug development workflows.

Mechanistic Overview of Degradation Pathways

Amino acid tert-butyl esters are foundational building blocks in peptide synthesis due to their orthogonal stability against base-catalyzed Fmoc-deprotection. However, they are inherently metastable. The unbranched, aliphatic side chain of Norleucine (Nle) introduces specific vulnerabilities, primarily acid-catalyzed hydrolysis and base-induced intermolecular aminolysis leading to diketopiperazine (DKP) formation[1].

DegradationPathways Start Norleucine t-butyl ester HCl (H-Nle-OtBu·HCl) Hydrolysis Acidic/Thermal Hydrolysis Start->Hydrolysis H2O, H+, Heat Neutralization Neutralization / Base (Loss of HCl) Start->Neutralization pH > 7 Norleucine Norleucine (H-Nle-OH) Mass: 131.10 Da Hydrolysis->Norleucine - Isobutylene (-56 Da) FreeBase H-Nle-OtBu (Free Base) Mass: 187.16 Da Neutralization->FreeBase - HCl Dimerization Intermolecular Aminolysis FreeBase->Dimerization Self-condensation Dipeptide Linear Dipeptide (H-Nle-Nle-OtBu) Dimerization->Dipeptide Cyclization Intramolecular Cyclization Dipeptide->Cyclization DKP Diketopiperazine Cyclo(Nle-Nle) Mass: 226.17 Da Cyclization->DKP - t-Butanol (-74 Da)

Mechanistic pathways of Norleucine tert-butyl ester degradation via hydrolysis and cyclization.

Diagnostic Data Matrix

To rapidly identify impurities, cross-reference your LC-MS data with the analytical markers below.

Degradation ProductMechanism of FormationMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Relative Hydrophobicity (RP-HPLC)Recommended Detection
H-Nle-OtBu (API) N/A (Intact Molecule)187.16188.2ModerateCAD / MS
Norleucine (H-Nle-OH) Acidic/Thermal Hydrolysis131.10132.1Low (Early eluting)CAD / MS
Linear Dipeptide Intermolecular Aminolysis300.24301.3HighCAD / MS
Cyclo(Nle-Nle) (DKP) Intramolecular Cyclization226.17227.2Very High (Late eluting)CAD / MS / UV (Weak)

Troubleshooting FAQs

Q1: We observe a major impurity peak with a mass of [M+H]⁺ = 132.1 in our LC-MS. What is this, and how did it form? Expert Answer: You are observing the fully deprotected free amino acid, Norleucine (H-Nle-OH). The theoretical monoisotopic mass of the H-Nle-OtBu free base is 187.16 Da. A peak at 132.1 Da corresponds to a mass shift of -56 Da, indicating the loss of an isobutylene group. Causality:tert-Butyl esters are highly susceptible to acidic cleavage[2]. Even as a solid hydrochloride salt, exposure to ambient moisture and elevated temperatures creates a localized acidic microenvironment that catalyzes the elimination of isobutylene. Intervention: Store the material desiccated at -20°C. Ensure analytical mobile phases (which often contain 0.1% TFA or Formic Acid) are prepared fresh, and keep autosampler temperatures at 4°C to prevent in-vial hydrolysis during long LC-MS sequences.

Q2: Upon neutralizing the salt for a coupling reaction, the solution turned cloudy over time. LC-MS shows a new highly hydrophobic peak at [M+H]⁺ = 227.2. What is the mechanism here? Expert Answer: You are observing the formation of a Diketopiperazine (DKP), specifically Cyclo(Nle-Nle). Causality: When H-Nle-OtBu·HCl is neutralized to its free base form, the nucleophilic primary amine becomes active. Because Norleucine has an unbranched, linear aliphatic side chain, there is minimal steric hindrance preventing intermolecular aminolysis. Two free base molecules condense to form a linear dipeptide intermediate, which then undergoes rapid intramolecular cyclization, ejecting tert-butanol to form the highly stable, thermodynamically favored 6-membered DKP ring[1]. Dipeptides comprising unnatural amino acids like norleucine readily convert into their corresponding enantiopure diketopiperazines, which are notoriously insoluble in many organic solvents, explaining the cloudiness[3]. Intervention: Never store the compound as a free base. Neutralize the HCl salt in situ only immediately prior to the addition of your activated coupling partner.

Q3: How do we establish a validated analytical method to quantify these degradation products in compliance with ICH guidelines? Expert Answer: Norleucine lacks a strong UV chromophore (no aromatic rings), making standard UV detection at 210-220 nm prone to baseline drift and poor sensitivity. Relying on UV for aliphatic amino acids leads to inaccurate mass balance calculations because the extinction coefficients of the ester, the free acid, and the DKP differ significantly. Intervention: To comply with ICH Q3B(R2) requirements for impurity profiling and threshold reporting, you must use a universal detector[4]. Employ Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) coupled in-line with a single quadrupole mass spectrometer.

Validated Analytical Protocol: Orthogonal LC-MS/CAD Profiling & Chemical Validation

To ensure absolute trustworthiness in your diagnostics, this protocol utilizes a self-validating system. It combines modern instrumental analysis with a classical benchtop chemical assay to definitively differentiate between linear degradation intermediates and cyclized end-products.

Step 1: Sample Preparation in an Aprotic Matrix
  • Weigh 1.0 mg of the suspect H-Nle-OtBu·HCl sample.

  • Dissolve in 1.0 mL of anhydrous Acetonitrile (ACN). Causality: Utilizing protic solvents (like methanol or water) can artificially exacerbate hydrolysis or aminolysis during the autosampler queue, leading to false-positive degradation readings.

Step 2: Chromatographic Separation
  • Column: Polar-embedded C18 (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 1.8 µm. Causality: Norleucine (the hydrolysis product) is highly polar and will elute in the void volume of standard C18 columns. A polar-embedded phase ensures retention of the free acid while successfully resolving the highly hydrophobic DKP.

  • Mobile Phase A: HPLC-grade Water + 0.05% TFA.

  • Mobile Phase B: HPLC-grade ACN + 0.05% TFA.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

Step 3: Dual Detection (MS and CAD)
  • Route the column eluent through a Charged Aerosol Detector (CAD) in series with an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode.

  • Causality: CAD provides a uniform mass-based response independent of chromophores, satisfying ICH Q3B(R2) quantitation requirements[4], while MS provides the structural identification (m/z 132.1, 188.2, 227.2).

Step 4: Self-Validating Ninhydrin Assay (Benchtop Confirmation)

Mass spectrometry alone cannot always confidently distinguish between isomers or in-source fragmentation artifacts. To validate the presence of the DKP:

  • Spot 2 µL of the sample solution onto a silica TLC plate alongside a pure Norleucine reference standard.

  • Spray the plate with 0.2% Ninhydrin in ethanol and heat at 100°C for 3 minutes.

  • Validation Logic: Both H-Nle-OtBu and H-Nle-OH contain primary amines and will yield a positive (purple/blue) Ruhemann's purple reaction. Cyclo(Nle-Nle) (DKP) lacks a free primary amine (both nitrogens are locked in secondary amides) and will yield a negative (colorless/yellow) result. If LC-MS shows a mass of 227.2 [M+H]⁺ and the TLC spot remains colorless, the impurity is definitively confirmed as the cyclized DKP.

Sources

Reference Data & Comparative Studies

Validation

Advanced NMR Characterization of Norleucine tert-Butyl Ester Hydrochloride: A Comparative Guide for Peptide Synthesis

Executive Summary Norleucine (Nle), a straight-chain unnatural isomer of leucine, is frequently incorporated into therapeutic peptides to replace methionine, thereby preventing oxidative degradation while maintaining sim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Norleucine (Nle), a straight-chain unnatural isomer of leucine, is frequently incorporated into therapeutic peptides to replace methionine, thereby preventing oxidative degradation while maintaining similar hydrophobicity and steric bulk [1]. In peptide synthesis, protecting the C-terminus of such unnatural amino acids is paramount. While methyl and benzyl esters are traditional choices, the tert-butyl ester hydrochloride derivative (H-Nle-OtBu·HCl) offers superior orthogonal protection, particularly in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This guide objectively compares the NMR spectroscopic characterization of H-Nle-OtBu·HCl against its alternatives, providing drug development professionals with self-validating protocols to ensure absolute quality control before initiating complex synthesis workflows.

Strategic Context: Causality Behind Experimental Choices

As an application scientist, selecting the correct ester derivative is not merely a matter of availability; it dictates the entire downstream deprotection strategy. The choice of the tert-butyl ester over methyl or benzyl alternatives is rooted in cleavage causality:

  • Methyl Esters (OMe): Require basic saponification (e.g., LiOH/NaOH) for deprotection. In complex or base-sensitive peptides, this harsh condition can trigger aspartimide formation, side-chain hydrolysis, or racemization at the α-carbon.

  • Benzyl Esters (OBzl): Typically removed via catalytic hydrogenation (Pd/C, H₂) or strong acids (HF). Hydrogenation is incompatible with sulfur-containing residues, and HF requires specialized, hazardous handling.

  • tert-Butyl Esters (OtBu): Cleaved efficiently under mild to moderate acidic conditions (e.g., Trifluoroacetic acid, TFA) [2]. This provides perfect orthogonality to the base-labile Fmoc group used for N-terminal protection, allowing for seamless peptide elongation without premature C-terminal deprotection.

Comparative NMR Performance Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the successful esterification and purity of H-Nle-OtBu·HCl. The introduction of the bulky tert-butyl group causes distinct, quantifiable chemical shifts compared to the free acid and the methyl ester [3].

Table 1: Comparative ¹H NMR Data (DMSO-d₆, 400 MHz)
Proton AssignmentNorleucine (Free Acid)Norleucine Methyl Ester·HClNorleucine tert-Butyl Ester·HCl
NH₃⁺ (Amine) ~8.00 ppm (br s, 3H)~8.55 ppm (br s, 3H)~8.40 ppm (br s, 3H)
α-CH 3.73 ppm (t, 1H)3.95 ppm (t, 1H)3.80 ppm (t, 1H)
Ester Group None 3.75 ppm (s, 3H, OCH₃) 1.45 ppm (s, 9H, C(CH₃)₃)
β-CH₂ 1.80–1.70 ppm (m, 2H)1.80–1.70 ppm (m, 2H)1.75–1.65 ppm (m, 2H)
γ, δ-CH₂ 1.35–1.25 ppm (m, 4H)1.35–1.25 ppm (m, 4H)1.35–1.25 ppm (m, 4H)
ε-CH₃ 0.88 ppm (t, 3H)0.85 ppm (t, 3H)0.85 ppm (t, 3H)
Table 2: Comparative ¹³C NMR Data (DMSO-d₆, 100 MHz)
Carbon AssignmentNorleucine (Free Acid)Norleucine Methyl Ester·HClNorleucine tert-Butyl Ester·HCl
Carbonyl (C=O) ~171.0 ppm~170.5 ppm~169.0 ppm
Ester Quaternary (Cq) None None ~81.5 ppm
Ester Methyls None ~52.5 ppm (OCH₃) ~28.0 ppm (C(CH₃)₃)
α-Carbon ~54.0 ppm~52.0 ppm~53.0 ppm

Causality in NMR Shifts: The massive electron-donating effect and steric bulk of the tert-butyl group shield the protons of its own methyl groups, resulting in a massive, sharp singlet at ~1.45 ppm integrating for exactly 9 protons[3]. In ¹³C NMR, the quaternary carbon of the tert-butyl group is highly deshielded (~81.5 ppm) due to the adjacent ester oxygen, serving as a definitive diagnostic marker compared to the methoxy carbon (~52.5 ppm) of the methyl ester [4].

Workflow Visualization

G cluster_0 Esterification Strategy cluster_1 NMR Validation Markers N1 Norleucine (Free Acid) Baseline N2 Methyl Ester (OMe) Base-Labile N1->N2 MeOH / HCl N3 tert-Butyl Ester (OtBu) Acid-Labile N1->N3 Isobutylene / H+ N4 1H: No ester peak 13C: ~171 ppm N1->N4 N5 1H: ~3.7 ppm (3H, s) 13C: ~52 ppm N2->N5 N6 1H: ~1.4 ppm (9H, s) 13C: ~81 ppm (Cq), ~28 ppm N3->N6 N7 Orthogonal SPPS Compatibility N6->N7 Confirmed Purity

Figure 1: Decision matrix and NMR validation workflow for Norleucine ester derivatives.

Self-Validating Experimental Protocol for NMR Characterization

To ensure absolute trustworthiness, this protocol incorporates internal self-validation. It does not merely acquire a spectrum; it verifies the molecular integrity through strict stoichiometric integration.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of H-Nle-OtBu·HCl in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is chosen over CDCl₃ because the hydrochloride salt has poor solubility in non-polar solvents. Using an anhydrous solvent prevents the rapid exchange of the NH₃⁺ protons with water, allowing them to be observed as a distinct broad singlet around 8.4 ppm.

  • Instrument Calibration: Lock the spectrometer to the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve a line width at half-height (FWHM) of < 1.0 Hz for the residual solvent peak (2.50 ppm).

  • Acquisition Parameters: Acquire the ¹H spectrum with a minimum of 16 scans, a relaxation delay (D1) of 5 seconds, and an acquisition time of 3 seconds.

    • Causality: A long D1 ensures complete relaxation of all protons. This prevents integration errors caused by differential T1 relaxation times, which is critical for the self-validation step below.

  • Self-Validation (Integration Cross-Check): Set the integration of the terminal methyl triplet of the norleucine side chain (0.85 ppm) strictly to 3.00.

    • Validation Check: The tert-butyl singlet (~1.45 ppm) MUST integrate to 9.00 ± 0.15.

    • Troubleshooting: Any value below 8.85 indicates incomplete esterification or partial acidic hydrolysis (loss of isobutylene). Any value above 9.15 suggests contamination with free tert-butanol or other tert-butyl-containing impurities.

References

  • PubChem (NIH) . "Caprine | C6H13NO2 | CID 21236 - PubChem - NIH". URL:[Link]

  • MDPI . "Synthesis of Non-Cytotoxic Poly(Ester-Amine) Dendrimers as Potential Solubility Enhancers for Drugs". URL:[Link]

  • The Royal Society of Chemistry . "SUPPORTING INFORMATION - Synthesis of Amino Acid Derivatives". URL:[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Norleucine Tert-Butyl Ester Hydrochloride

For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of small molecules are foundational to progress. Mass spectrometry serves as a critical analytical tool...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of small molecules are foundational to progress. Mass spectrometry serves as a critical analytical tool, offering a molecular fingerprint through the fragmentation patterns of a given compound. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of norleucine tert-butyl ester hydrochloride, a derivatized amino acid, and compares its behavior with alternative amino acid derivatives. The insights presented herein are grounded in established principles of mass spectrometry and supported by data from related compounds.

Introduction: The Rationale for Derivatization

Norleucine, an isomer of the more common leucine and isoleucine, is a non-proteinogenic amino acid used in various research applications, including peptide synthesis and metabolic studies. In its native zwitterionic form, norleucine, like other amino acids, is non-volatile and thermally labile, making it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] To overcome this limitation, derivatization of the carboxylic acid and/or amine functional groups is essential. The formation of a tert-butyl ester at the carboxylic acid terminus increases the molecule's volatility and thermal stability, rendering it amenable to GC-MS analysis.[1][3] This guide will explore the expected fragmentation of this specific derivative under common ionization techniques.

Predicted Fragmentation Pathways

The fragmentation of norleucine tert-butyl ester hydrochloride in a mass spectrometer is influenced by the ionization method employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), will be considered.

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This results in a complex mass spectrum with numerous fragment ions, providing rich structural information. The fragmentation of norleucine tert-butyl ester is expected to be dominated by cleavages characteristic of both the tert-butyl ester group and the amino acid backbone.

A key fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈), a neutral molecule with a mass of 56 Da, via a McLafferty-type rearrangement.[4] This rearrangement is a hallmark of esters with a gamma-hydrogen relative to the carbonyl group. Another characteristic fragmentation of the tert-butyl group is the loss of a methyl radical (•CH₃), resulting in a stable tertiary carbocation.[4]

For the norleucine backbone, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway for amines. This would result in the loss of the butyl side chain. Additionally, cleavage adjacent to the carbonyl group of the ester is a common fragmentation route for esters.

The expected key fragmentation steps for norleucine tert-butyl ester under EI are visualized in the following workflow:

fragmentation_workflow M Norleucine tert-butyl ester (Molecular Ion, M+•) frag1 [M - 56]+• (Loss of isobutylene) M->frag1 McLafferty Rearrangement frag2 [M - 15]+ (Loss of •CH3) M->frag2 Alpha-cleavage frag3 [M - 57]+ (Loss of •C4H9) M->frag3 Alpha-cleavage frag4 [M - 101]+ (Loss of •COOC4H9) M->frag4 Cleavage at C-C bond alpha to carbonyl frag5 m/z 57 (tert-butyl cation) M->frag5 Heterolytic cleavage esi_fragmentation M_H [M+H]+ loss_isobutylene [M+H - 56]+ M_H->loss_isobutylene Loss of C4H8 loss_water [M+H - 18]+ M_H->loss_water Loss of H2O loss_ammonia [M+H - 17]+ M_H->loss_ammonia Loss of NH3 further_frag Further Fragmentation loss_isobutylene->further_frag

Caption: ESI-CID fragmentation pathway for protonated Norleucine tert-butyl ester.

Comparative Analysis with Alternative Derivatives

The choice of derivatization agent significantly impacts the resulting mass spectrum. A comparison with other common amino acid esters provides a clearer understanding of the unique fragmentation characteristics of the tert-butyl ester derivative.

DerivativeKey Fragmentation PathwaysAdvantagesDisadvantages
Methyl Ester Loss of •OCH₃ (31 Da), McLafferty rearrangement (if applicable). Generally less fragmentation than tert-butyl esters.Simple to prepare, good for quantification.May not provide as much structural information from fragmentation.
N-trifluoroacetyl (TFA) n-butyl ester Complex fragmentation with characteristic ions from both the TFA and butyl ester groups. Good chromatographic properties, well-established method.Two-step derivatization process is more complex.
N,O-bis(trimethylsilyl) (BSTFA) derivative Dominated by fragments from the TMS groups (e.g., m/z 73). [3]Highly volatile, suitable for a wide range of amino acids.Sensitive to moisture, can produce multiple derivatives for some amino acids.
Norleucine tert-butyl ester EI: Loss of isobutylene (56 Da), loss of •CH₃ (15 Da), alpha-cleavage. ESI: Loss of isobutylene (56 Da).Characteristic and predictable fragmentation.The bulky tert-butyl group may affect chromatographic separation.

Experimental Protocols

While specific experimental data for norleucine tert-butyl ester hydrochloride is not readily available in public databases, a standard protocol for its analysis by GC-MS can be proposed based on established methods for similar compounds. [1]

Sample Preparation: Esterification of Norleucine
  • Reagents: Norleucine, tert-butanol, thionyl chloride (SOCl₂), anhydrous dichloromethane.

  • Procedure:

    • Suspend norleucine (1 mmol) in anhydrous dichloromethane (10 mL).

    • Add tert-butanol (1.2 mmol) to the suspension.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 mmol) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the organic layer, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the resulting norleucine tert-butyl ester in a suitable solvent for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

Conclusion

The mass spectrometry fragmentation of norleucine tert-butyl ester hydrochloride is predicted to be characterized by distinct patterns arising from its constituent functional groups. Under Electron Ionization, the loss of isobutylene and methyl radicals from the tert-butyl group, alongside alpha-cleavage of the amino acid backbone, will likely dominate the spectrum. In contrast, Electrospray Ionization followed by collision-induced dissociation is expected to show a primary neutral loss of isobutylene. Understanding these fragmentation pathways is crucial for the accurate identification and structural elucidation of this and similar derivatized amino acids in complex matrices. The comparison with other common derivatives highlights the unique diagnostic ions that the tert-butyl ester provides, aiding researchers in making informed decisions about their analytical strategies.

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. UBB. [Link]

  • Determination of amino acid enantiomers in human urine and blood serum by gas chromatography-mass spectrometry. Wiley Online Library. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. [Link]

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PMC. [Link]

  • The mass spectrum of tert-butylamine follows shows an intense bas.... Pearson. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

Sources

Validation

Chiral chromatography for Norleucine tert-butyl ester hydrochloride enantiomeric excess

As a Senior Application Scientist, I have evaluated countless chiral separation workflows for unnatural amino acids. Norleucine tert-butyl ester hydrochloride presents a unique analytical challenge: it lacks a strong UV...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless chiral separation workflows for unnatural amino acids. Norleucine tert-butyl ester hydrochloride presents a unique analytical challenge: it lacks a strong UV chromophore, possesses a bulky ester protecting group, and exists as a highly polar amine salt.

This guide provides an objective, deeply technical comparison of the two leading modalities for determining the enantiomeric excess (ee) of this critical building block: Normal-Phase Chiral HPLC and Chiral Gas Chromatography-Mass Spectrometry (GC-MS) .

Mechanistic Principles of Chiral Recognition

To design a robust chiral assay, we must first understand the causality behind the molecule's behavior within a chromatographic system.

The Steric Advantage of the Tert-Butyl Ester The tert-butyl group is not merely a protecting group; it is a structural lever. When the norleucine derivative enters the chiral cleft of a stationary phase, the massive steric bulk of the tert-butyl moiety restricts the molecule's conformational flexibility. This restriction amplifies the differential free energy of binding ( ΔΔG ) between the (R) and (S) enantiomers, resulting in significantly higher chiral resolution ( Rs​ ) compared to methyl or ethyl esters[1].

The Hydrochloride Salt Dilemma Injecting an amine hydrochloride salt directly onto a silica-backed column is a recipe for chromatographic failure. The protonated primary amine engages in strong, non-enantioselective ion-exchange interactions with residual surface silanols on the silica support. This causes severe peak tailing and obliterates chiral resolution[2].

  • The HPLC Solution: We must neutralize the salt in situ by adding a basic modifier (e.g., 0.1% diethylamine or cyclohexylamine) to the mobile phase. This ensures the molecule travels as a free base, allowing the amine to participate exclusively in stereodirecting hydrogen bonds[1].

  • The GC Solution: The primary amine is too polar for GC. It must be covalently masked via N-acylation (e.g., using trifluoroacetic anhydride) to increase volatility and prevent column degradation[3].

Mechanism Analyte Norleucine t-butyl ester Hbond Hydrogen Bonding (Amine to Carbamate) Analyte->Hbond Steric Steric Inclusion (t-butyl group) Analyte->Steric Dipole Dipole Interactions Analyte->Dipole CSP Amylose-based CSP (e.g., AD-H) Hbond->CSP Steric->CSP Dipole->CSP

Mechanism of chiral recognition on amylose-based stationary phases.

Modality Comparison: Normal-Phase HPLC vs. Chiral GC-MS

When comparing these platforms, the choice dictates your sample preparation workflow and your detection capabilities. Polysaccharide-based HPLC (e.g., Chiralpak AD-H) relies on supramolecular interactions, while Chiral GC (e.g., Lipodex E) utilizes inclusion complexation within derivatized cyclodextrins.

Workflow Start Norleucine t-butyl ester HCl Prep1 In-situ Free Base (Basic Additive) Start->Prep1 HPLC Prep2 N-Acylation (TFAA Derivatization) Start->Prep2 GC HPLC NP-HPLC (Polysaccharide CSP) Prep1->HPLC GC Chiral GC-MS (Cyclodextrin CSP) Prep2->GC Data1 Direct ee% Analysis HPLC->Data1 Data2 High-Resolution ee% GC->Data2

Workflow comparison for HPLC and GC enantiomeric separation.
Quantitative Performance Data

The following table summarizes the operational metrics for both modalities based on validated laboratory data for aliphatic amino acid esters[1],[3].

ParameterNormal-Phase Chiral HPLCChiral GC-MS
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Octakis(3-O-butanoyl-2,6-di-O-n-pentyl)- γ -cyclodextrin
Sample Preparation Direct injection (Dilute & Shoot)20-min N-acylation derivatization required
Detection Method UV (210 nm), CAD, or ELSDElectron Ionization MS (SIM mode)
Analysis Time 15 – 25 minutes35 – 45 minutes
Limit of Detection ~0.1 mg/mL (UV limited)~1–5 pg (Highly sensitive)
Racemization Risk Low (Ambient temperature)Moderate (Elevated temp during derivatization)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the system suitability criteria are not met, the assay must be halted and troubleshot.

Protocol A: Normal-Phase HPLC (High Throughput)

This method leverages the Chiralpak AD-H column, which has proven highly effective for amino acid tert-butyl esters[1].

  • Mobile Phase Preparation: Mix Hexane and Isopropanol in a 95:5 (v/v) ratio. Add 0.1% (v/v) Cyclohexylamine (CyNH 2​ ) or Diethylamine (DEA). Critical Step: The basic additive is non-negotiable for neutralizing the HCl salt.

  • Sample Preparation: Dissolve 1.0 mg of Norleucine tert-butyl ester HCl in 1.0 mL of the prepared mobile phase. Vortex for 30 seconds.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 0.9 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm (Note: If signal-to-noise is poor due to the lack of a chromophore, switch to a Charged Aerosol Detector (CAD)).

  • System Suitability (Self-Validation):

    • Requirement: The tailing factor ( Tf​ ) for the major peak must be ≤1.5 . If Tf​>1.5 , the basic additive has depleted; prepare fresh mobile phase.

    • Requirement: Resolution ( Rs​ ) between (R) and (S) enantiomers must be ≥2.0 .

Protocol B: Chiral GC-MS (High Sensitivity)

This method is ideal when sample quantities are severely limited or trace-level enantiomeric impurities must be quantified[3].

  • Derivatization (N-Acylation):

    • Transfer 0.5 mg of Norleucine tert-butyl ester HCl to a glass reaction vial.

    • Add 50 µL of anhydrous Dichloromethane (DCM) and 50 µL of Trifluoroacetic anhydride (TFAA).

    • Seal and heat at 60 °C for 20 minutes.

    • Causality: TFAA reacts with the primary amine to form an N-trifluoroacetyl derivative, eliminating hydrogen-bonding interactions that cause GC peak tailing.

  • Sample Reconstitution: Evaporate the reaction mixture to dryness under a gentle stream of nitrogen. Reconstitute in 1.0 mL of Ethyl Acetate.

  • Chromatographic Conditions:

    • Column: Lipodex E (25 m × 0.25 mm ID).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80 °C (hold 2 min), ramp at 2 °C/min to 160 °C.

    • Detection: MS in EI mode (monitor m/z fragments specific to the N-TFA-norleucine t-butyl ester).

  • System Suitability (Self-Validation):

    • Requirement: No underivatized starting material should be detectable. If present, ensure anhydrous conditions during derivatization, as water rapidly hydrolyzes TFAA.

Conclusion & Recommendations

For routine process chemistry and synthetic monitoring of Norleucine tert-butyl ester hydrochloride, Normal-Phase HPLC on a polysaccharide column is the superior choice. It avoids the thermal stress and time sink of derivatization, thereby preserving the true enantiomeric ratio of the bulk material[1],[2].

However, if you are conducting pharmacokinetic studies, analyzing extraterrestrial/meteoritic samples, or require limit-of-detection capabilities in the picogram range, Chiral GC-MS with a cyclodextrin phase is the mandatory alternative[3].

References

  • Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles Source: Canadian Science Publishing URL:[Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography Source: National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

Strategic Comparison Guide: Tert-Butyl vs. Benzyl Ester Protecting Groups for Norleucine

As a Senior Application Scientist, one of the most frequent structural optimizations I implement in peptide design is the substitution of Methionine with Norleucine (Nle). Because Methionine is highly susceptible to oxid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent structural optimizations I implement in peptide design is the substitution of Methionine with Norleucine (Nle). Because Methionine is highly susceptible to oxidation (forming sulfoxides) during synthesis and long-term storage, Norleucine—an isosteric aliphatic analog lacking the thioether moiety—provides a robust, oxidation-resistant alternative.

However, when Norleucine is utilized at the C-terminus or as an intermediate building block in fragment condensation, its carboxylic acid must be transiently masked. The selection between a tert-butyl (tBu) ester and a benzyl (Bzl) ester is not merely a matter of preference; it is a foundational decision that dictates the entire orthogonal strategy of your synthesis. This guide objectively compares these two protecting groups, detailing the mechanistic causality behind their cleavage and providing self-validating experimental protocols.

Mechanistic Causality: Acidolysis vs. Hydrogenolysis

To design an efficient synthesis, one must understand the thermodynamic and kinetic drivers governing protecting group removal.

The Tert-Butyl (tBu) Ester: The tBu group is the cornerstone of Fmoc-Solid Phase Peptide Synthesis (SPPS)[1]. Its cleavage is driven by acidolysis (typically 95% Trifluoroacetic acid, TFA). The mechanistic causality here relies on the formation of a highly stable tert-butyl carbocation. Because the tertiary carbocation is stabilized by hyperconjugation from three adjacent methyl groups, the activation energy for C-O bond cleavage is remarkably low. However, this thermodynamic stability makes the resulting carbocation a potent electrophile. If not intercepted by nucleophilic scavengers (like water or triisopropylsilane), it will aggressively alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine).

The Benzyl (Bzl) Ester: Benzyl esters are fundamentally orthogonal to the mild acid conditions that cleave tBu groups[2]. Because a primary benzylic carbocation is significantly less stable than a tertiary one, benzyl esters resist TFA. Cleavage requires either superacids (anhydrous HF or TFMSA via SN1/SN2 mechanisms) used in Boc-SPPS, or catalytic hydrogenation. The causality of hydrogenolytic cleavage relies on surface chemistry: the aromatic ring of the benzyl group π -stacks onto the surface of a Palladium catalyst. The catalyst dissociates H2​ gas into atomic hydrogen, which then attacks the benzylic C-O bond, releasing toluene and the free carboxylic acid under strictly neutral conditions[3]. Norleucine benzyl ester hydrochloride is a premier building block for these orthogonal solution-phase strategies[4].

Strategic Workflow & Orthogonality

G Nle Norleucine (Nle) Core tBu Tert-Butyl Ester (Nle-OtBu) Sterically Hindered Nle->tBu Isobutene / H+ Bzl Benzyl Ester (Nle-OBzl) Pi-Electron Rich Nle->Bzl Benzyl alcohol / H+ TFA Acidolysis (TFA) Forms t-butyl cation tBu->TFA Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Neutral Cleavage Bzl->Hydrogenation HF Strong Acid (Anhydrous HF) SN1/SN2 Cleavage Bzl->HF Fmoc Fmoc-SPPS Strategy TFA->Fmoc Boc Boc-SPPS / Solution Phase Hydrogenation->Boc HF->Boc

Logical workflow of Norleucine C-terminal protection strategies and orthogonal cleavage pathways.

Quantitative Stability & Cleavage Profile

The following table synthesizes the empirical stability and cleavage parameters for both protecting groups, allowing for rapid strategic selection during pathway design.

ParameterTert-Butyl Ester (Nle-OtBu)Benzyl Ester (Nle-OBzl)
Primary Cleavage Reagent 90-95% TFA H2​ , Pd/C or Anhydrous HF
Cleavage Mechanism Acidolysis (Carbocation intermediate)Hydrogenolysis or Strong Acidolysis
Stability to Piperidine (20%) Highly StableHighly Stable
Stability to TFA (95%) Labile (Cleaves in 1-2 hours)Highly Stable
Orthogonality Profile Orthogonal to Fmoc; Labile with BocOrthogonal to Boc; Orthogonal to Fmoc (if H2​ used)
Steric Hindrance High (Suppresses C-terminal side reactions)Moderate
Byproduct Generation Isobutene / tert-butyl cationsToluene / Benzyl cations (if HF is used)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as closed-loop systems. Each methodology includes a mandatory validation step to empirically confirm the success of the chemical transformation.

Protocol A: TFA-Mediated Cleavage of Norleucine Tert-Butyl Ester

Application: Global deprotection in Fmoc-SPPS or solution-phase unmasking.

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H2​O . Causality note: TIPS acts as a highly efficient hydride donor to quench the generated tert-butyl carbocations, preventing the irreversible alkylation of the peptide backbone.

  • Reaction: Dissolve the Nle-OtBu protected intermediate in the cleavage cocktail (10 mL per gram of peptide). Stir continuously at room temperature (20-25°C) for exactly 2 hours.

  • Concentration: Evaporate the reaction mixture under a gentle stream of nitrogen until it is reduced to approximately 10% of its original volume.

  • Precipitation: Add 10 volumes of ice-cold anhydrous diethyl ether to precipitate the free peptide. Centrifuge at 3000 x g for 5 minutes and decant the supernatant. Wash the pellet twice more with cold ether.

  • System Validation Check (1H-NMR): Dissolve a 2 mg aliquot of the dried pellet in DMSO- d6​ . Perform 1 H-NMR spectroscopy. The system is validated as complete when the massive 9-proton singlet at ~1.4 ppm (corresponding to the tert-butyl methyl groups) is entirely absent from the spectrum.

Protocol B: Catalytic Hydrogenolysis of Norleucine Benzyl Ester

Application: Orthogonal C-terminal deprotection in Boc-SPPS or complex fragment condensations.

  • Solvation: Dissolve the Nle-OBzl protected peptide in anhydrous Methanol (MeOH) to achieve a 0.1 M concentration. If the peptide is highly hydrophobic, a 1:1 mixture of MeOH and Dimethylformamide (DMF) may be used.

  • Catalyst Addition: Flush the reaction flask with Argon gas. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the peptide mass).

  • Atmosphere Exchange: Evacuate the flask using a vacuum pump and backfill with Hydrogen gas ( H2​ ) via a balloon. Repeat this purge cycle three times to ensure a pure H2​ atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature for 12 to 24 hours. Causality note: Vigorous stirring is required to maximize the dissolution of H2​ gas into the solvent, ensuring continuous saturation at the Pd surface[3].

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the hazardous Pd/C catalyst. Wash the Celite pad with excess MeOH. Concentrate the filtrate in vacuo.

  • System Validation Check (TLC): Perform Thin Layer Chromatography (TLC) on silica gel (Eluent: DCM:MeOH 9:1). Visualize the plate under short-wave UV light (254 nm). The starting material (Nle-OBzl) will appear as a dark UV-active spot due to the benzyl aromatic ring. The reaction is validated as complete when this UV-active spot disappears, and the new baseline spot stains positively (turning yellow/blue) with Bromocresol Green, confirming the liberation of the free carboxylic acid.

Application Insights: Strategic Selection

Choosing between these two protecting groups dictates your synthetic boundaries:

  • Select Tert-Butyl Esters when your primary workflow relies on standard Fmoc-chemistry. The tBu group allows for a streamlined, one-step global deprotection and resin cleavage at the end of the synthesis[1]. It is the industry standard for high-throughput peptide manufacturing where orthogonal C-terminal modification is not required post-cleavage.

  • Select Benzyl Esters when executing complex, convergent solution-phase syntheses or when utilizing Boc-chemistry. Because the benzyl ester is completely immune to the repetitive TFA treatments used to remove Boc groups, it serves as a highly stable C-terminal anchor[2]. Furthermore, its ability to be cleaved under strictly neutral hydrogenolysis conditions allows you to unmask the C-terminus of a Norleucine-containing fragment without disturbing highly acid-labile side-chain protecting groups, enabling advanced fragment-to-fragment couplings[3].

References

  • 1 Protection Reactions Source: Wiley-VCH URL
  • Total Synthesis of Plusbacin A3: A Depsipeptide Antibiotic Active Against Vancomycin-Resistant Bacteria Source: PMC / NIH URL
  • Protecting Groups in Peptide Synthesis Source: OUCI / Springer URL
  • H-Nle-OBzl.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Norleucine Tert-Butyl Ester Hydrochloride

For researchers and drug development professionals, meticulous attention to detail extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol f...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, meticulous attention to detail extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of norleucine tert-butyl ester hydrochloride, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our focus is to provide not just a procedure, but a framework of understanding, empowering you to make informed decisions for the safe handling of chemical waste.

Understanding the Compound: A Safety-First Approach

Norleucine tert-butyl ester hydrochloride is an amino acid derivative commonly used in peptide synthesis and other biochemical applications.[1] While Safety Data Sheets (SDS) from various suppliers indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to handle it with the care and respect afforded to all laboratory chemicals.[2] The absence of a formal hazard classification does not imply zero risk; rather, it underscores the importance of sound laboratory practices.

Key safety considerations during handling include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, protective gloves, and a lab coat.[2]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to prevent the dispersion of dust.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.

Chemical and Physical Properties Overview
PropertyValueSource
Physical State Solid (Crystal/Powder)[2][3]
Color White to very pale yellow[2]
Solubility Soluble in water[2][4]
Stability Stable under normal conditions[3][5]
Incompatibilities Strong oxidizing agents[3][5]

The Critical Step: Waste Segregation

The cornerstone of compliant chemical waste disposal is proper segregation. This practice is not arbitrary; it is dictated by the chemical properties of the waste and the disposal methods employed, such as incineration or chemical treatment. Improper segregation can lead to dangerous reactions within a waste container and significantly increase disposal costs.

Norleucine tert-butyl ester hydrochloride, with the molecular formula C10H21NO2·HCl, contains a chlorine atom as part of its hydrochloride salt.[3] This classifies it as a halogenated organic compound . Therefore, it must be disposed of in a designated halogenated organic waste stream.

Why is this distinction so important?

Halogenated organic wastes are typically incinerated at high temperatures to ensure the complete destruction of the compounds and to manage the acidic gases (like hydrogen chloride) that are produced.[6] Non-halogenated organic wastes may be handled differently, sometimes through fuel blending programs, which is a more cost-effective disposal route.[7] Mixing these two waste streams can lead to non-compliance and increased disposal fees for your institution.[7]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Disposal Path Start Start: Have Norleucine tert-butyl ester hydrochloride for disposal PPE Don appropriate PPE: - Safety glasses - Gloves - Lab coat Start->PPE Assess Assess the waste: - Unused pure compound? - Contaminated material? - Empty container? PureCompound Solid Waste: Unused or expired pure compound Assess->PureCompound Pure Compound Contaminated Contaminated Waste: Spill cleanup materials, contaminated labware Assess->Contaminated Contaminated EmptyContainer Empty Container Assess->EmptyContainer Empty PPE->Assess HalogenatedWaste Place in designated 'Halogenated Organic Solid Waste' container PureCompound->HalogenatedWaste Contaminated->HalogenatedWaste Rinse Triple rinse with a suitable solvent (e.g., water or ethanol) EmptyContainer->Rinse Rinsate Collect all rinsate as 'Halogenated Organic Liquid Waste' Rinse->Rinsate DefaceLabel Deface original product label Rinse->DefaceLabel DisposeContainer Dispose of clean, defaced container in appropriate lab glass or solid waste bin DefaceLabel->DisposeContainer

Caption: Decision workflow for norleucine tert-butyl ester hydrochloride disposal.

Step-by-Step Disposal Protocols

Follow these procedures to ensure the safe and compliant disposal of norleucine tert-butyl ester hydrochloride in its various forms.

Protocol 1: Disposing of Unused or Expired Solid Compound
  • Work Area Preparation: Ensure you are working in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling any fine particles.

  • Container Labeling: All waste containers must be clearly and accurately labeled with their contents.[8] The label should include the words "Hazardous Waste" and the full chemical name: "Norleucine tert-butyl ester hydrochloride."[9] Do not use abbreviations or chemical formulas.[8][9]

  • Transfer of Waste: Carefully transfer the solid norleucine tert-butyl ester hydrochloride into a designated, compatible waste container labeled for "Halogenated Organic Solid Waste." This container should be made of a material compatible with the chemical and have a tightly fitting lid.[8]

  • Container Sealing: Securely close the waste container lid. Waste containers should remain closed at all times except when waste is being added.[8][9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[5]

Protocol 2: Disposing of Contaminated Materials

This protocol applies to items such as spill cleanup materials (e.g., absorbent pads), contaminated weighing paper, or disposable labware.

  • Collection: Place all solid materials contaminated with norleucine tert-butyl ester hydrochloride into the designated "Halogenated Organic Solid Waste" container.

  • Avoid Mixing: Do not mix this waste with non-hazardous trash or other waste streams like non-halogenated solvents or sharps.

  • Labeling and Storage: Ensure the waste container is properly labeled and stored as described in Protocol 1.

Protocol 3: Handling Empty Containers

An "empty" container that once held norleucine tert-butyl ester hydrochloride must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinsing: Rinse the container three times with a suitable solvent. Given the compound's water solubility, deionized water can be an effective rinsing agent. For more thorough cleaning, a small amount of an appropriate organic solvent like ethanol could be used.

  • Rinsate Collection: Crucially, the rinsate from this process is now considered hazardous waste. Collect all rinsate in a designated waste container for "Halogenated Organic Liquid Waste." [8] Do not pour the rinsate down the drain.[7]

  • Container Preparation for Disposal: Once triple-rinsed, the original product label on the container should be completely defaced or removed to prevent any confusion.[8]

  • Final Disposal: The clean, decontaminated, and defaced container can now be disposed of in the appropriate laboratory solid waste stream (e.g., glass recycling or regular trash, depending on institutional policies).

In Case of a Spill

Should a spill occur, follow these immediate steps:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, prevent the further spread of the solid material. Avoid creating dust.

  • Cleanup: Carefully sweep or scoop up the spilled solid and place it into a labeled container for halogenated organic solid waste.[3] Use absorbent pads for any solutions.[9]

  • Decontamination: Clean the spill area thoroughly. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[11]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. These protocols are designed to be a self-validating system, ensuring that each step logically follows from the chemical nature of the compound and the requirements of waste management.

References

  • Chemical Waste Disposal Guidelines. University of Alabama in Huntsville. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. National Center for Biotechnology Information. [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. ACS Publications. [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed. [Link]

Sources

Handling

Personal protective equipment for handling Norleucine tert-butyl ester hydrochloride

Operational Safety and PPE Guide for Handling Norleucine tert-Butyl Ester Hydrochloride As drug development professionals and peptide chemists scale up syntheses involving unnatural amino acids, understanding the precise...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Handling Norleucine tert-Butyl Ester Hydrochloride

As drug development professionals and peptide chemists scale up syntheses involving unnatural amino acids, understanding the precise physicochemical hazards of reagents is critical for laboratory safety and workflow efficiency. Norleucine tert-butyl ester hydrochloride (H-Nle-OtBu HCl) is a widely used building block in solid-phase peptide synthesis and medicinal chemistry.

This guide provides a comprehensive, causality-driven approach to the Personal Protective Equipment (PPE), handling procedures, and disposal protocols required for this compound. Rather than relying on generic safety templates, this protocol is engineered around the specific molecular behavior of H-Nle-OtBu HCl.

Chemical Profiling and Hazard Causality

To select the correct PPE, we must first understand the molecular behavior of the chemical. H-Nle-OtBu HCl is the hydrochloride salt of a lipophilic, unnatural amino acid ester.

  • The Hazard Causality: As a solid powder, its vapor pressure is negligible; therefore, it does not present a volatile inhalation hazard under standard ambient conditions. However, the true risk lies in its particulate nature and its salt form. When the fine, hygroscopic powder comes into contact with the moisture inherent in human skin, sweat, or mucous membranes, the hydrochloride salt dissociates. This creates a localized, highly concentrated acidic micro-environment that leads to acute tissue irritation. Furthermore, the addition of the tert-butyl ester moiety increases the molecule's overall lipophilicity compared to free norleucine, potentially facilitating deeper dermal penetration if left unwashed.

  • Regulatory Classification: Due to these properties, the compound is classified under the Globally Harmonized System (GHS) with the GHS07 (Exclamation Mark) pictogram, indicating it is a Category 2 Skin/Eye Irritant and a Category 3 Specific Target Organ Toxicity - Single Exposure (STOT-SE) respiratory irritant[1][2].

Quantitative Safety Parameters

The following table summarizes the critical operational data required for risk assessment before initiating any handling protocols[1].

ParameterSpecificationOperational Implication
Chemical Name Norleucine tert-butyl ester hydrochlorideUnnatural amino acid derivative.
CAS Number 119483-48-6Use for exact SDS and inventory tracking.
Physical State Solid (Crystalline Powder)Prone to aerosolization and static cling.
GHS Classification GHS07 (Irritant)Requires strict barrier protection[2].
Hazard Statements H315, H319, H335Irritating to skin, eyes, and respiratory tract.
OEL (Occupational Exposure Limit) N/A (Treat as Particulates Not Otherwise Regulated)Keep airborne dust below 15 mg/m³ (total dust).

Engineering Controls & PPE Matrix

According to the National Research Council's Prudent Practices in the Laboratory, the foundational rule of chemical hygiene is to avoid underestimating risk, even for substances with localized hazards[3]. The following PPE matrix is mandatory:

  • Primary Engineering Control (Ventilation): All weighing and transfer operations must occur inside a certified chemical fume hood or a vented balance enclosure[3]. Causality: Drafts in an open lab will aerosolize the fine powder, bypassing dermal PPE and directly exposing the respiratory tract to acidic particulates.

  • Hand Protection: Minimum 4-mil Nitrile gloves. Causality: Nitrile provides an excellent barrier against incidental contact with lipophilic esters. Gloves must be pulled over the cuffs of the lab coat to prevent powder from settling on the wrists.

  • Eye Protection: ANSI Z87.1 compliant splash goggles (not standard safety glasses). Causality: Standard glasses leave gaps at the top and sides where aerosolized HCl salt dust can settle into the tear film, causing immediate acidic burning[2].

  • Body Protection: A standard, fully buttoned cotton or poly-cotton lab coat.

Step-by-Step Handling Protocol

This protocol integrates self-validating steps to ensure absolute containment and safety during experimental setups.

Step 1: Preparation and Static Mitigation

  • Action: Wipe down the interior of the balance enclosure with a slightly damp lint-free cloth, then dry it. Use an anti-static gun (e.g., Zerostat) on the weighing boat and the chemical spatula.

  • Causality: Amino acid hydrochloride salts are highly prone to static buildup. Mitigating static prevents the powder from "jumping" out of the container and contaminating the operator's gloves or the balance pan.

Step 2: Weighing and Transfer

  • Action: Tare the anti-static weigh boat. Open the H-Nle-OtBu HCl container slowly to prevent a pressure-differential dust cloud. Transfer the required mass using a grounded stainless-steel spatula.

  • Self-Validation: Inspect the outer surface of your gloves and the balance pan. If any white powder is visible, your static mitigation failed. Stop, wet-wipe the area, and change gloves before proceeding.

Step 3: Dissolution

  • Action: Transfer the powder to the reaction vessel and immediately add your chosen solvent (e.g., DMF, DCM, or aqueous buffer).

  • Self-Validation: If dissolving in an aqueous buffer, monitor the pH. The dissolution of H-Nle-OtBu HCl will cause a measurable drop in pH due to the liberation of HCl. A drop in pH validates that the salt has fully dissolved and is no longer an aerosol hazard.

Workflow Visualization

The following diagram outlines the logical progression of risk mitigation, handling, and spill response for this compound.

PPE_Workflow Start Risk Assessment: H-Nle-OtBu HCl PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE EngControl Engineering Control: Vented Balance Enclosure PPE->EngControl Handling Weighing & Transfer (Anti-static tools) EngControl->Handling Spill Spill Detected? Handling->Spill Clean Wet Wipe with Dilute Bicarbonate Spill->Clean Yes Proceed Proceed to Dissolution Spill->Proceed No Dispose Dispose as Halogenated/Acidic Waste Clean->Dispose Proceed->Dispose Post-Experiment

Operational workflow for handling H-Nle-OtBu HCl, from PPE donning to disposal.

Disposal and Decontamination Plan

Proper disposal prevents downstream reactions in waste carboys and protects environmental health personnel[4].

  • Spill Response (Decontamination): Never dry-sweep spilled H-Nle-OtBu HCl, as this will aerosolize the irritant[2]. Instead, lay paper towels over the spill and gently wet them with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution. The mild base will neutralize the hydrochloride salt safely. Wipe inward to contain the spill, and dispose of the towels in a solid hazardous waste bin.

  • Liquid Waste Disposal: Aqueous solutions containing this compound will be acidic. Before adding to a general aqueous waste carboy, verify the pH. If the pH is ≤2 , it meets the RCRA definition of corrosive waste[4]. Neutralize the solution to a pH of 6-8 to prevent unwanted exothermic reactions with other waste streams.

  • Solid Waste: Empty vials, contaminated gloves, and weigh boats should be collected in a designated solid hazardous waste container for incineration.

References

  • NextSDS. tert-butyl (2S)-2-aminohexanoate hydrochloride — Chemical Safety Data. Retrieved from [Link]

  • Safety Decals. GHS Symbol Exclamation Mark: Meaning, Hazards & Label Uses. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. Appendix A: OSHA Laboratory Standard. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from[Link]

  • Kansas State University. Prudent Practices in Laboratory Safety (RCRA Waste Definitions). Retrieved from[Link]

Sources

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